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5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Documentation Hub

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  • Product: 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
  • CAS: 175202-19-4

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Properties, and Applications of 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Executive Summary In the landscape of modern drug discovery, the design of highly selective targeted therapies relies heavily on privileged scaffolds. 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly selective targeted therapies relies heavily on privileged scaffolds. 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4) represents a highly specialized, advanced building block predominantly utilized in the synthesis of ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I have observed that the strategic incorporation of bulky, electron-withdrawing groups—such as the tert-butylsulfonyl moiety—onto a pyrimidine core fundamentally alters the physicochemical and pharmacological profile of the resulting drug candidates. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, self-validating synthetic protocols, and its mechanistic role in target engagement.

Structural Analysis & Physicochemical Properties

The architecture of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is highly modular, with each functional group serving a distinct purpose in medicinal chemistry:

  • Pyrimidine-4-amine Core : This is a classic "privileged scaffold" in oncology and immunology. The N1/N3 nitrogens and the exocyclic 4-amine act as a bidentate hydrogen-bonding system, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[1].

  • 2-(2-Pyridyl) Substituent : Positioned at C2, this ring extends into the solvent-exposed channel or the ribose-binding pocket. The pyridine nitrogen provides an additional hydrogen bond acceptor, enhancing aqueous solubility and offering a vector for further derivatization.

  • 5-tert-Butylsulfonyl Group : The C5 position is critical for directing selectivity. The tert-butyl group provides massive steric bulk, which restricts the rotational degrees of freedom of the molecule. This conformational locking minimizes the entropic penalty upon target binding. Furthermore, the highly electronegative sulfonyl oxygens can engage in critical dipole interactions or hydrogen bonding with the catalytic lysine typically found in the deep hydrophobic pocket (often associated with DFG-in/out conformations).

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the compound, which are critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile during lead optimization.

PropertyValueClinical / Synthetic Relevance
Chemical Name 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amineStandard IUPAC nomenclature.
CAS Number 175202-19-4Unique identifier for commercial sourcing.
Molecular Formula C13H16N4O2SConfirms atom economy for downstream synthesis.
Monoisotopic Mass 292.0994 DaTarget mass for high-resolution LC-MS validation.
H-Bond Donors 1 (Exocyclic -NH2)Essential for hinge-region anchoring.
H-Bond Acceptors 5 (N, N, N, O, O)Promotes solubility and target pocket interactions.
Rotatable Bonds 3Low flexibility favors high-affinity binding (lower entropic cost).

Data supported by2[2].

Mechanistic Insights: Target Engagement Model

To understand the utility of this building block, we must visualize how its structural motifs map to the ATP-binding site of a typical protein kinase. The diagram below illustrates the pharmacophore model.

Pharmacophore cluster_target Kinase ATP-Binding Site cluster_molecule CAS 175202-19-4 Scaffold Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent Channel Core Pyrimidine-4-amine Core->Hinge Bidentate H-bonding Sulfonyl 5-(tert-Butylsulfonyl) Sulfonyl->Pocket Steric Bulk & Dipole Pyridyl 2-(2-Pyridyl) Pyridyl->Solvent Solubilization

Pharmacophore mapping of the compound's motifs to kinase ATP-binding site regions.

Experimental Protocols: Synthesis and Validation

The synthesis of 5-sulfonyl-pyrimidin-4-amines requires precise control over regioselectivity and functional group tolerance. The following protocol outlines a highly reliable, self-validating two-step synthetic route starting from the commercially available 2-(2-pyridyl)pyrimidin-4-amine.

Step 1: Regioselective Halogenation

Objective: Introduce an iodine atom at the C5 position to serve as a leaving group for cross-coupling. Causality: N-Iodosuccinimide (NIS) is chosen over elemental iodine ( I2​ ) because it provides a milder, more controlled release of electrophilic iodine. The exocyclic 4-amine acts as an ortho/para-directing group, making the C5 carbon the most nucleophilic site on the electron-deficient pyrimidine ring, ensuring near-perfect regioselectivity.

  • Reaction: Dissolve 1.0 eq of 2-(2-pyridyl)pyrimidin-4-amine in anhydrous DMF. Add 1.1 eq of NIS in portions at 0°C to prevent over-halogenation.

  • Heating: Warm the mixture to 80°C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm). The reaction is self-validating when LC-MS confirms the disappearance of the starting material and the appearance of a single major peak at m/z 299.0 [M+H]+ .

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual iodine. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield 5-iodo-2-(2-pyridyl)pyrimidin-4-amine.

Step 2: Ullmann-Type Sulfination

Objective: Couple the tert-butylsulfonyl group to the C5 position. Causality: Traditional organolithium halogen-metal exchange is incompatible with the acidic protons of the 4-amine and the reactive pyridine ring. Therefore, a Copper(I)-catalyzed Ullmann-type cross-coupling using sodium tert-butylsulfinate is employed. L-Proline is used as a bidentate ligand to stabilize the Cu(I) intermediate and accelerate the reductive elimination step.

  • Reaction: In a Schlenk tube, combine 1.0 eq of the iodo-intermediate, 1.5 eq of sodium tert-butylsulfinate, 0.2 eq of CuI, 0.4 eq of L-Proline, and 2.0 eq of NaOH in anhydrous DMSO.

  • Degassing: Purge the system with Argon for 15 minutes. (Oxygen must be rigorously excluded to prevent the oxidation of Cu(I) to inactive Cu(II)).

  • Heating: Seal the tube and heat to 110°C for 16 hours.

  • Validation: Analyze via LC-MS. The successful formation of the target compound is confirmed by a mass shift to m/z 293.1 [M+H]+ .

  • Purification: Dilute with water, extract with EtOAc. To remove copper salts (which can interfere with downstream biological assays), wash the organic layer with an aqueous EDTA solution. Purify via flash chromatography to achieve >97% purity, meeting commercial standards[3].

SynthesisWorkflow A 2-(2-Pyridyl)pyrimidin-4-amine (Starting Material) B 5-Iodo-2-(2-pyridyl)pyrimidin-4-amine (Intermediate) A->B Step 1: NIS, DMF, 80°C Regioselective Iodination (C5) C 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (Final Product) B->C Step 2: t-BuSO2Na, CuI, L-Proline DMSO, 110°C Ullmann-type Cross-Coupling IPC1 IPC: LC-MS m/z 299.0 [M+H]+ B->IPC1 IPC2 IPC: LC-MS m/z 293.1 [M+H]+ C->IPC2

Step-by-step synthetic workflow and LC-MS validation checkpoints.

Applications in Advanced Drug Development

Once synthesized, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine serves as a versatile nucleophile. The exocyclic 4-amine can be further functionalized to extend the molecule into adjacent binding pockets:

  • Amide Coupling: Reaction with substituted acyl chlorides yields amides that can interact with the DFG motif, often converting a Type I kinase inhibitor into a Type II inhibitor (which binds the inactive kinase conformation).

  • Urea Formation: Reaction with isocyanates generates urea derivatives, a motif famously utilized in multi-targeted tyrosine kinase inhibitors to enhance hydrogen bonding networks within the active site[1].

By leveraging the inherent steric and electronic properties of the tert-butylsulfonyl group, medicinal chemists can fine-tune the residence time and target selectivity of the resulting pharmacophore, accelerating the path from hit-to-lead optimization.

References

  • PubChemLite - 175202-19-4 (C13H16N4O2S) . Université du Luxembourg. Retrieved from[2]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry - ACS Publications. Retrieved from[1]

  • 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amin, 97 % . Thermo Scientific / Fishersci. Retrieved from[3]

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Exploratory

An In-depth Technical Guide to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1)

Disclaimer: Initial searches for the compound with CAS number 175202-19-4 did not yield any specific results. It is presumed that this may be an incorrect or unlisted CAS number.

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial searches for the compound with CAS number 175202-19-4 did not yield any specific results. It is presumed that this may be an incorrect or unlisted CAS number. This guide focuses on the closely related and well-documented compound, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone , with CAS number 2879-20-1 , which is likely the intended subject of interest.

Introduction

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, also known by synonyms such as 6-acetyl-1,4-benzodioxane and 3',4'-(ethylenedioxy)acetophenone, is an organic compound featuring a ketone group attached to a benzodioxin framework.[1] This unique bicyclic structure, which combines aromatic and aliphatic characteristics, imparts a moderate polarity to the molecule.[1] Its chemical properties make it a compound of interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of new molecules with potential pharmacological activities.[1] The presence of the ketone functional group, in particular, offers a reactive site for a variety of chemical modifications.

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and reactivity. Below is a summary of the key physicochemical data for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

PropertyValueSource
CAS Number 2879-20-1
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Appearance Off-white amorphous solid/powder
Boiling Point Not explicitly available, though a related compound, 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, has a boiling point of 129 °C at 0.2 mmHg.
Solubility Insoluble in water. Expected to have moderate solubility in various organic solvents due to its polarity.
LogP (Octanol/Water Partition Coefficient) 1.6 (Computed)

Experimental Protocols

General Handling and Storage

Given its nature as a fine powder, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place to prevent degradation.

Dissolution for in vitro Assays

The choice of solvent is critical for ensuring the compound's stability and bioavailability in experimental settings. Due to its insolubility in water, organic solvents are necessary for preparing stock solutions.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Based on its moderate polarity, dimethyl sulfoxide (DMSO) is a suitable initial solvent choice. Ethanol or other alcohols may also be effective.

  • Weighing: Accurately weigh the desired amount of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone using an analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the target stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality Behind Experimental Choices: DMSO is a widely used solvent in drug discovery and biological research due to its high dissolving power for a wide range of organic compounds and its miscibility with aqueous media. Storing solutions in aliquots at low temperatures is crucial to maintain the compound's integrity over time by minimizing degradation.

Potential Synthetic Applications

The ketone group of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a key functional handle for a variety of organic reactions, allowing for the synthesis of more complex derivatives.

Synthetic_Pathway start 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1) reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH3CN wittig Wittig Reaction start->wittig Ph3P=CHR aldol Aldol Condensation start->aldol Aldehyde/Ketone, Base product1 Amine Derivatives reductive_amination->product1 product2 Alkene Derivatives wittig->product2 product3 α,β-Unsaturated Ketones aldol->product3

Caption: Potential synthetic transformations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

Analytical Characterization Workflow

To confirm the identity and purity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a standard analytical workflow is employed.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Acetonitrile for LC-MS) nmr 1H and 13C NMR Spectroscopy sample->nmr ms Mass Spectrometry (MS) sample->ms hplc High-Performance Liquid Chromatography (HPLC) sample->hplc structure_elucidation Structure Verification nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Determination hplc->purity_assessment

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Foundational

Unveiling the Mechanism of Action of tert-Butylsulfonyl Pyrimidine and Quinazoline Derivatives: A Deep Dive into RIPK2 Inhibition

Executive Summary The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogens and initiate inflammatory cascades. Among these, Nucleotide-binding Oligomerization Domain-containing proteins...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogens and initiate inflammatory cascades. Among these, Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2 (NOD1/NOD2) are critical intracellular sensors of bacterial peptidoglycans [[1]](). Dysregulation of the NOD2 pathway is genetically and functionally linked to severe immune-mediated inflammatory diseases, including Crohn's disease and Blau syndrome 2.

Receptor-Interacting Protein Kinase 2 (RIPK2) is the obligate downstream signal transduction partner for NOD1/2. Recently, tert-butylsulfonyl pyrimidine and related quinazoline/quinoline derivatives have emerged as highly potent, first-in-class inhibitors of RIPK2 3. This technical guide deconstructs the structural biology, atypical mechanism of action, and self-validating experimental workflows required to develop and characterize these advanced kinase inhibitors.

Structural Biology & The tert-Butylsulfonyl Pharmacophore

Achieving true kinome selectivity is the primary hurdle in kinase drug discovery. The ATP-binding pocket of RIPK2 shares high homology with other kinases, making off-target effects (such as hERG ion channel liability) a significant bottleneck 4.

The integration of a pyrimidine or quinazoline core paired with a tert-butylsulfonyl moiety solves this structural challenge:

  • The Hinge Binder: The nitrogen-rich pyrimidine/quinazoline core forms essential hydrogen bonds with the hinge region of the RIPK2 ATP pocket, anchoring the molecule 5.

  • The Selectivity Filter: The bulky, electron-dense tert-butylsulfonyl group projects deep into a unique hydrophobic back pocket of RIPK2. The steric bulk of the tert-butyl group prevents binding to the hERG channel, while the sulfonyl oxygens engage in highly specific electrostatic interactions within the RIPK2 domain 3.

Mechanism of Action: Disrupting the Scaffolding Axis

Unlike canonical kinases that propagate signals primarily via substrate phosphorylation, RIPK2 functions atypically. Its primary role is to serve as a structural scaffold for ubiquitin ligases 6.

The Pathological State (Active NOD2-RIPK2 Axis)
  • Bacterial muramyl dipeptide (MDP) binds and activates the NOD2 receptor.

  • NOD2 recruits RIPK2 via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions 2.

  • RIPK2 undergoes ATP-driven autophosphorylation, inducing an "open" conformation that recruits the E3 ubiquitin ligase XIAP (X-linked Inhibitor of Apoptosis Protein) 1.

  • XIAP catalyzes K63-linked and M1-linked polyubiquitination of RIPK2, creating a docking platform for TAK1 and IKK complexes, ultimately driving NF-κB and MAPK-mediated cytokine production (TNF-α, IL-6) 2.

The Inhibited State (Allosteric Disruption)

When a tert-butylsulfonyl pyrimidine/quinazoline inhibitor occupies the ATP pocket, it locks RIPK2 in a rigid, inactive conformation. Crucially, this conformational lock physically prevents the recruitment of XIAP. Without XIAP, RIPK2 cannot be ubiquitinated, and the downstream inflammatory signaling is completely aborted independent of NOD2 interaction 1.

Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase NOD2->RIPK2 CARD-CARD XIAP XIAP (E3 Ligase) RIPK2->XIAP Ub Polyubiquitination (K63/M1) XIAP->Ub NFKB NF-κB / MAPK Activation Ub->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Inhibitor tert-Butylsulfonyl Pyrimidine (RIPK2 Inhibitor) Inhibitor->RIPK2 Blocks ATP Pocket Prevents XIAP Binding

Caption: Mechanism of NOD2-RIPK2 signaling blockade by tert-butylsulfonyl derivatives.

Quantitative Profiling of Lead Derivatives

The transition from early quinoline hits to advanced quinazoline and pyrimidine derivatives yielded significant improvements in both biochemical potency and whole-blood cellular efficacy [[7]]().

Compound ClassRepresentative MoleculePrimary TargetIC₅₀ (Biochemical)IC₅₀ (Cellular / hWB)Key Structural Feature
Quinoline GSK583RIPK25 nM11 nMtert-butylsulfonyl at C6
Quinazoline Compound 4RIPK25 nMN/AAmino benzothiazole at C4
Quinazoline Compound 5 (Prodrug active)RIPK2<10 nM26 nMtert-butylsulfonyl at C6
Quinazoline Compound 29 (Dual Inhibitor)RIPK2 / RIPK312 nM / 18 nM21 nM2-fluorophenyl at C4

Experimental Protocols: A Self-Validating Workflow

To rigorously validate the mechanism of action of novel tert-butylsulfonyl pyrimidine derivatives, our laboratory employs a three-tiered orthogonal approach.

Protocol 1: Fluorescence Polarization (FP) Kinase Binding Assay

Causality: Because RIPK2's primary role is a structural scaffold rather than a catalytic enzyme, standard kinase phosphorylation assays often yield misleading IC₅₀ values. FP directly quantifies the displacement of a tracer from the ATP pocket, providing a true measure of binding affinity (Kd) 3.

  • Preparation: Dilute recombinant human RIPK2 kinase domain (residues 1–310) in assay buffer (50 mM HEPES pH 7.5, 0.01% CHAPS, 1 mM DTT, 10 mM MgCl₂).

  • Tracer Addition: Add a fixed concentration (e.g., 5 nM) of a fluorescently labeled ATP-competitive tracer to the kinase solution.

  • Compound Titration: Dispense the tert-butylsulfonyl derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well black microplate.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes.

  • Readout: Measure parallel and perpendicular fluorescence intensity using a microplate reader to calculate polarization (mP). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Selectivity Assay (NOD2 vs. TLR2)

Causality: To prove that the inhibitor specifically targets the NOD2-RIPK2 pathway and is not broadly immunosuppressive, we utilize a self-validating counter-screen. TLR2 signaling produces identical cytokines (IL-8) but operates entirely independent of RIPK2 3.

  • Cell Seeding: Seed HEK293T cells stably overexpressing either NOD2 or TLR2 into 96-well plates at 5×104 cells/well.

  • Pre-incubation: Treat cells with the inhibitor (1 μM) or DMSO vehicle control for 1 hour at 37°C.

  • Stimulation: Stimulate the NOD2 cohort with MDP (1 μg/mL) and the TLR2 cohort with Pam2CSK4 (10 ng/mL).

  • Quantification: After 24 hours, harvest the supernatants and quantify IL-8 secretion via standard ELISA. A highly selective RIPK2 inhibitor will abrogate MDP-induced IL-8 while leaving Pam2CSK4-induced IL-8 unaffected.

Protocol 3: RIPK2 Ubiquitination Assay

Causality: This assay confirms the ultimate allosteric mechanism: that ATP-pocket binding successfully translates to a loss of XIAP-mediated ubiquitination 2.

  • Treatment: Pre-treat THP-1 human monocytes with the inhibitor (100 nM) for 1 hour, followed by MDP stimulation (10 μg/mL) for 30 minutes.

  • Denaturing Lysis: Lyse cells in a denaturing buffer (1% SDS, boiled at 95°C for 5 mins) to disrupt all non-covalent protein-protein interactions (ensuring XIAP is stripped away).

  • Immunoprecipitation (IP): Dilute the lysate to 0.1% SDS and immunoprecipitate RIPK2 using a specific anti-RIPK2 pull-down antibody conjugated to magnetic beads.

  • Western Blot: Resolve the IP eluate on an SDS-PAGE gel and probe with linkage-specific anti-K63 ubiquitin antibodies. A successful inhibitor will show a complete loss of the high-molecular-weight ubiquitin smear.

Workflow Step1 1. Kinase Binding Assay (Fluorescence Polarization) Step2 2. Cellular Assay (NOD2-driven IL-8 Secretion) Step1->Step2 Step3 3. Ubiquitination Assay (Western Blot for K63-Ub) Step2->Step3 Step4 4. In Vivo Efficacy (DSS-induced Colitis Model) Step3->Step4

Caption: Step-by-step validation workflow for evaluating RIPK2 inhibitors.

References

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry (ACS). 1

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry (ACS). 3

  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PMC (NIH). 2

  • RIPK protein kinase family: Atypical lives of typical kinases. PMC (NIH). 6

  • Discovery of Potent and Balanced Dual RIPK2 and 3 Inhibitors as a New Strategy for the Treatment of Inflammatory Bowel Diseases. Journal of Medicinal Chemistry (ACS). 5

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC (NIH). 4

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... ResearchGate.7

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Exploratory

Preliminary In Vitro Screening Data for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine: A Novel PI3Kα Inhibitor Candidate

Executive Summary The compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (hereafter referred to as Compound TBP ) has emerged as a structurally compelling hit from a recent high-throughput screening (HTS) cam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (hereafter referred to as Compound TBP ) has emerged as a structurally compelling hit from a recent high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling axis is a central regulator of cellular metabolism, proliferation, and survival, and its dysregulation is a hallmark of numerous malignancies [1]. This technical whitepaper details the structural rationale, biochemical profiling, and in vitro cellular validation of Compound TBP, establishing its preliminary profile as a highly selective PI3Kα inhibitor.

HTS_Workflow N1 Library Screening (10,000+ compounds) N2 Primary Hit: Compound TBP N1->N2 N3 Biochemical Profiling (ADP-Glo Assay) N2->N3 N4 Cellular Validation (3D Spheroids & WB) N3->N4

Fig 1. High-throughput screening and validation workflow for Compound TBP.

Structural Rationale & Target Engagement

The molecular architecture of Compound TBP is highly optimized for the ATP-binding cleft of lipid kinases.

  • 2-Aminopyrimidine Core : The 2-aminopyrimidine scaffold is a privileged, field-proven hinge-binding motif in kinase drug discovery [2]. In the context of PI3Kα, the pyrimidine nitrogen and the exocyclic amine act as a hydrogen bond acceptor-donor pair, interacting directly with the backbone amide of Val851.

  • 2-Pyridyl Substitution : The inclusion of a 2-pyridyl group at the C2 position enhances aqueous solubility while providing critical dipole-dipole interactions within the ribose-binding pocket, orienting the molecule for optimal hinge presentation.

  • 5-(tert-butylsulfonyl) Moiety : This is the primary driver of isoform selectivity. The bulky, electron-withdrawing sulfonyl group projects deeply into the hydrophobic affinity pocket (often occupied by morpholine rings in first-generation inhibitors). The steric bulk of the tert-butyl group displaces ordered water molecules, providing an entropically driven increase in binding affinity, while the sulfonyl oxygens engage in electrostatic interactions with Lys802.

Biochemical Profiling (Cell-Free Assays)

To validate target engagement and assess isoform selectivity, Compound TBP was evaluated against Class I PI3K isoforms (α, β, δ, γ) and the structurally related kinase mTOR.

Causality of Assay Choice: We utilized the ADP-Glo™ Kinase Assay. Unlike radiometric assays (e.g., ³³P-ATP incorporation), ADP-Glo is a luminescent, homogeneous assay that measures the accumulation of unreacted ATP converted to ADP. This provides a safer, high-throughput compatible platform with a broad dynamic range that is less prone to interference from autofluorescent compounds.

Self-Validating System: The assay relies on internal validation controls. Staurosporine (a pan-kinase inhibitor) and Alpelisib (a PI3Kα-specific inhibitor) were run in parallel to ensure dynamic range and specificity. Assay robustness was confirmed mathematically, yielding a Z'-factor of >0.78 across all plates, indicating an excellent assay suitable for HTS validation.

Table 1: Biochemical IC₅₀ Profiling of Compound TBP
Kinase TargetIC₅₀ (nM) ± SDFold Selectivity (vs. PI3Kα)Clinical Reference Control (Alpelisib IC₅₀)
PI3Kα 14.2 ± 1.8 1.0x (Target) 4.6 nM
PI3Kβ315.4 ± 12.122.2x1,156 nM
PI3Kδ412.0 ± 18.529.0x290 nM
PI3Kγ>1,000>70x250 nM
mTOR850.5 ± 45.259.8x>2,000 nM

Data represents the mean of three independent experiments (n=3).

In Vitro Cellular Efficacy

Targeting PI3Kα requires translating biochemical potency into cellular efficacy. We evaluated Compound TBP in 3D spheroid cultures to assess anti-proliferative activity.

Causality of Assay Choice: 3D spheroids (via CellTiter-Glo® 3D) were chosen over standard 2D monolayers because they accurately recapitulate the hypoxic gradients, cell-cell interactions, and drug penetration barriers of in vivo solid tumors. This significantly reduces the rate of false-positive efficacy often seen in 2D models.

Model Selection:

  • MCF-7 : Selected due to its inherent reliance on the PI3K pathway, harboring the activating PIK3CA E545K mutation.

  • HCT116 : A KRAS G13D mutant line used to assess efficacy in a pathway-redundant background where PI3K inhibition alone is historically insufficient.

  • MCF-10A : Non-malignant breast epithelial cells served as a critical toxicity control to establish the preliminary therapeutic window.

Table 2: 3D Cellular Viability (IC₅₀) across Cell Lines
Cell LineGenotype ContextIC₅₀ (nM) ± SDTherapeutic Index (vs MCF-10A)
MCF-7 PIK3CA E545K85.4 ± 6.2~42x
HCT116 KRAS G13D1,420 ± 85.0~2.5x
MCF-10A Wild-Type (Non-malignant)3,650 ± 2101.0x (Baseline)

Mechanistic Validation: Downstream Signaling

To definitively prove that the observed phenotypic toxicity in MCF-7 cells is driven by on-target PI3Kα inhibition, we performed Western blot analysis of the downstream effectors AKT and mTORC1.

Causality: PI3K generates PIP3 at the plasma membrane, which recruits AKT for phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2). Monitoring p-AKT (Ser473) provides a direct, high-fidelity readout of PI3K lipid kinase activity. Subsequent phosphorylation of S6K (Thr389) confirms the downstream suppression of the mTORC1 proliferative signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) PI3K PI3Kα (Target) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Phosphorylation (Ser473) mTOR mTORC1 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Compound TBP (5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine) Inhibitor->PI3K Competitive Inhibition

Fig 2. Mechanism of action of Compound TBP within the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

This protocol utilizes a self-validating luminescence readout to quantify kinase inhibition.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA). Reconstitute recombinant PI3Kα (p110α/p85α) to a working concentration of 0.5 ng/µL.

  • Compound Plating : Serially dilute Compound TBP in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Reaction : Add 5 µL of the PI3Kα enzyme solution to the wells. Incubate at room temperature (RT) for 15 minutes to allow for compound-enzyme equilibration.

  • Substrate Addition : Initiate the reaction by adding 5 µL of substrate mix (20 µM PIP2 and 10 µM ATP in 1X Kinase Buffer). Incubate for 60 minutes at RT.

  • ADP-Glo Detection : Terminate the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT to deplete unreacted ATP.

  • Kinase Detection : Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at RT.

  • Readout : Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Western Blotting for Pathway Analysis

This protocol confirms intracellular target engagement and pathway suppression.

  • Cell Seeding & Treatment : Seed MCF-7 cells at 3×10⁵ cells/well in 6-well plates. After 24 hours, treat cells with Compound TBP (10, 50, 100, and 500 nM) or DMSO vehicle control (0.1%) for 4 hours.

  • Lysis : Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail to preserve transient phosphorylation states.

  • Protein Quantification : Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA Protein Assay Kit.

  • Electrophoresis : Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking : Transfer proteins to a PVDF membrane (0.2 µm pore size) via wet transfer (300mA, 90 min). Block the membrane in 5% BSA in TBST for 1 hour at RT.

  • Antibody Incubation : Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473) (1:1000), anti-total AKT (1:1000), anti-p-S6K (Thr389) (1:1000), and anti-GAPDH (1:5000) as a loading control.

  • Detection : Wash membranes 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at RT. Develop using ECL substrate and image via a chemiluminescence imaging system.

References

  • Ohwada, J., Ebiike, H., Kawada, H., Tsukazaki, M., Nakamura, M., Miyazaki, T., Morikami, K., Yoshinari, K., Yoshida, M., Kondoh, O., Kuramoto, S., Ogawa, K., Aoki, Y., & Shimma, N. (2011). Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. Bioorganic & Medicinal Chemistry Letters, 21(6), 1767–1772. URL: [Link]

  • Sutherlin, D. P., Bao, L., Berry, M., Castanedo, G., Chuckowree, I., Cline, T., ... & Zhu, B. Y. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7579-7587. URL: [Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Disclaimer: Publicly available pharmacokinetic data for the specific compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is limited. This guide, therefore, presents a comprehensive, hypothetical framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available pharmacokinetic data for the specific compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is limited. This guide, therefore, presents a comprehensive, hypothetical framework for its pharmacokinetic characterization based on established principles of drug metabolism and pharmacokinetics (DMPK) and insights from structurally related molecules. The methodologies and potential metabolic pathways described herein are intended to serve as a robust starting point for a formal investigation.

Introduction: Unveiling the Pharmacokinetic Journey

The therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic (PK) profile—the journey it undertakes within a biological system. For 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, a molecule of interest likely in the context of kinase inhibition or related therapeutic areas, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount to its development. This guide provides a detailed roadmap for elucidating the PK profile of this compound, offering both strategic rationale and actionable experimental protocols for researchers and drug development professionals.

The structure of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, featuring a pyrimidine core, a pyridine moiety, and a tert-butylsulfonyl group, suggests several avenues for metabolic transformation and dictates the analytical approaches required for its quantification. This document will delve into a multi-faceted approach, from initial in vitro assessments to comprehensive in vivo studies, to construct a complete pharmacokinetic narrative.

Part 1: Foundational In Vitro Characterization

The initial phase of pharmacokinetic profiling focuses on in vitro assays to predict the compound's behavior in a whole organism. These studies are cost-effective, high-throughput, and provide essential data to guide subsequent in vivo experiments.

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. We will assess this using two primary systems: liver microsomes and hepatocytes.

  • Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Hepatocytes, on the other hand, provide a more complete metabolic picture, incorporating both Phase I and Phase II (conjugation) pathways.

  • Experimental Protocol: Microsomal Stability Assay

    • Preparation: Thaw cryopreserved liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH.

    • Incubation: In a 96-well plate, combine the compound (at a final concentration of 1 µM) with liver microsomes and the cofactor solution in a phosphate buffer (pH 7.4).

    • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.

    • Data Interpretation: Calculate the intrinsic clearance (Clint) and the in vitro half-life (t1/2).

  • Experimental Protocol: Hepatocyte Stability Assay

    • Cell Culture: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

    • Incubation: Replace the medium with fresh medium containing the test compound (1 µM).

    • Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4 hours), collect both hepatocytes and the surrounding medium.

    • Extraction and Analysis: Perform protein precipitation and analyze the samples by LC-MS/MS.

    • Data Interpretation: Determine the rate of disappearance of the parent compound to calculate the intrinsic clearance.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.

  • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Apparatus Setup: Prepare the RED device by adding the compound to plasma (human, rat, mouse) in one chamber and phosphate buffer in the other, separated by a semi-permeable membrane.

    • Incubation: Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Sampling and Analysis: Collect samples from both the plasma and buffer chambers. Determine the concentration of the compound in each compartment using LC-MS/MS.

    • Calculation: Calculate the fraction unbound (fu) based on the concentration ratio between the buffer and plasma chambers.

Cytochrome P450 Inhibition and Induction

Assessing the potential for drug-drug interactions is a critical regulatory requirement.

  • Rationale: Inhibition or induction of CYP enzymes by the test compound can alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy.

  • Experimental Protocol: CYP Inhibition Assay

    • System: Use human liver microsomes and a panel of fluorescent or LC-MS/MS-based probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Incubation: Co-incubate the test compound at various concentrations with microsomes, cofactors, and a specific CYP probe substrate.

    • Analysis: Measure the formation of the metabolite of the probe substrate.

    • Data Interpretation: Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Part 2: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[1][2]

Method Development
  • Mass Spectrometry Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve chromatographic separation from endogenous matrix components. A C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid is a common starting point.

  • Sample Preparation: Evaluate different sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to achieve the best recovery and matrix effect reduction.

Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability (bench-top, freeze-thaw, long-term)

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models provide the definitive data on the ADME properties of a compound.

  • Rationale: Animal studies allow for the determination of key PK parameters such as clearance, volume of distribution, half-life, and bioavailability. They also enable the identification of major circulating metabolites.

Study Design
  • Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used for initial PK studies.

  • Dosing:

    • Intravenous (IV) Administration: A low dose (e.g., 1-2 mg/kg) is administered as a bolus to determine the absolute bioavailability and fundamental PK parameters.

    • Oral (PO) Administration: A higher dose (e.g., 5-10 mg/kg) is given by gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant. Plasma is harvested by centrifugation.

  • Sample Analysis: Plasma concentrations of the parent drug are determined using the validated LC-MS/MS method.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Part 4: Metabolism and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for identifying potentially active or toxic metabolites.

Hypothetical Metabolic Pathways

Based on the structure of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, several metabolic pathways can be postulated:

  • Oxidation: The pyridine ring is susceptible to N-oxidation and hydroxylation. The pyrimidine ring and the tert-butyl group can also undergo hydroxylation.

  • Sulfone Metabolism: While the sulfone group is generally stable, reduction is a possibility, though less common.

  • Conjugation (Phase II): Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate. The amino group on the pyrimidine ring could also be a site for conjugation.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Pyridine_Oxidation Pyridine N-Oxide Parent->Pyridine_Oxidation CYP450 Ring_Hydroxylation Hydroxylated Pyridine/Pyrimidine Parent->Ring_Hydroxylation CYP450 Alkyl_Hydroxylation Hydroxylated tert-butyl Parent->Alkyl_Hydroxylation CYP450 Glucuronide Glucuronide Conjugate Ring_Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Ring_Hydroxylation->Sulfate SULTs Alkyl_Hydroxylation->Glucuronide UGTs

Caption: Hypothetical metabolic pathways for the compound.

Metabolite Identification Strategy
  • In Vitro: Incubate the compound at a higher concentration in human liver microsomes or hepatocytes. Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • In Vivo: Analyze plasma and urine samples from the in vivo PK study using LC-HRMS to identify the major circulating and excreted metabolites.

Conclusion

The pharmacokinetic profiling of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, as outlined in this guide, provides a comprehensive and scientifically rigorous framework for its evaluation. By systematically conducting the described in vitro and in vivo studies, researchers can build a detailed understanding of the compound's ADME properties. This knowledge is not only fundamental to its preclinical development but also critical for predicting its human pharmacokinetics and designing safe and effective clinical trials. The integration of robust bioanalytical methods with well-designed experimental protocols will ensure the generation of high-quality data, paving the way for the successful advancement of this promising chemical entity.

References

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Zhang, Y., et al. (2017). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. Available at: [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
  • Boldyreva, E.V., & Shakhtshneider, T.P. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI. Available at: [Link]

  • 5-(TERT-BUTYLSULFONYL)-2-(4-PYRIDYL)PYRIMIDIN-4-AMINE. NextSDS. Available at: [Link]

  • Soberc, D., & Milic, A. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Mori, D., et al. (2024). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. Available at: [Link]

  • de Oliveira, A.C.S., et al. (2020). A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. PubMed. Available at: [Link]

  • Pharmacokinetics and Drug Interactions. MDPI. Available at: [Link]

  • 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine. BuyersGuideChem. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Available at: [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. Available at: [Link]

  • Sundari, J., et al. (2025). Review on analytical methods for quantification of ADHD drugs in human biological samples. ResearchGate. Available at: [Link]

  • Xu, H., et al. (2021). In vivo Pharmacokinetics and in vitro Release of Imatinib Mesylate-Loaded Liposomes for Pulmonary Delivery. Dove Medical Press. Available at: [Link]

  • Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed. Available at: [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. ClinPGx. Available at: [Link]

  • El-Reash, G.A., et al. (2015). In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate. Available at: [Link]

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Sources

Exploratory

Cytotoxicity profile of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in human cell lines

An In-Depth Technical Guide to Elucidating the Cytotoxicity Profile of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in Human Cell Lines Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Cytotoxicity Profile of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in Human Cell Lines

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] This guide provides a comprehensive framework for characterizing the in vitro cytotoxicity of a novel pyrimidine derivative, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine. We present a cohesive strategy encompassing experimental design, detailed protocols for key cytotoxicity and mechanistic assays, and a robust data analysis pipeline. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential anticancer compounds. By following the methodologies outlined herein, researchers can generate a thorough and reliable cytotoxicity profile to inform further development of this and other novel chemical entities.

Introduction: The Rationale for Investigating Pyrimidine Derivatives

The strategic modification of the pyrimidine ring has yielded a multitude of derivatives with potent antiproliferative effects against various human cancer cell lines.[1][2] These compounds can exert their cytotoxic effects through diverse mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways that are often dysregulated in cancer.[1] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[1] Other pyrimidine-based compounds have been shown to target anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), both of which are validated targets in oncology.[3]

Given the established therapeutic potential of the pyrimidine scaffold, the novel compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (hereafter referred to as Compound X) warrants a thorough investigation of its cytotoxic properties. This guide outlines a systematic approach to generate a comprehensive cytotoxicity profile of Compound X in a panel of human cancer cell lines.

Proposed Research Workflow

A tiered approach is recommended to efficiently characterize the cytotoxic profile of Compound X. This workflow is designed to move from broad screening to more detailed mechanistic studies.

Research_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Validation and Selectivity A Selection of a Diverse Panel of Human Cancer Cell Lines B Broad-Spectrum Cytotoxicity Screening (MTT/SRB Assay) A->B C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Proceed with potent cell lines E Apoptosis Induction Assays (Annexin V/PI Staining) D->E F Target Identification (Kinase Profiling, Western Blot) E->F H Confirmation of Mechanism of Action F->H Validate identified targets G Comparison with Normal Human Cell Lines G->H

Caption: Proposed research workflow for cytotoxicity profiling.

Phase 1: Initial Cytotoxicity Screening

The initial phase aims to determine the concentration-dependent cytotoxic effects of Compound X across a representative panel of human cancer cell lines.

Cell Line Selection

A diverse panel of human cancer cell lines should be selected to represent different tumor types. A suggested panel is presented in Table 1.

Table 1: Proposed Human Cancer Cell Line Panel

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative
HepG2 Hepatocellular CarcinomaWell-differentiated
A549 Lung CarcinomaNon-small cell lung cancer
HCT-116 Colorectal Carcinomap53 wild-type
PC-3 Prostate CarcinomaAndrogen-independent
SK-OV-3 Ovarian CancerResistant to several cytotoxic drugs
XF 498 CNS Tumor-
HCT 15 Colon Tumor-

This selection is based on cell lines commonly used in anticancer drug screening.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining cytotoxicity.[5][6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values

The results of the initial screening should be summarized in a clear and concise table.

Table 2: Illustrative IC50 Values of Compound X in Human Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 1.2
MDA-MB-231 0.8
HepG2 2.5
A549 0.5
HCT-116 1.8
PC-3 3.1
SK-OV-3 5.2
XF 498 0.9
HCT 15 1.5

Note: These are hypothetical data for illustrative purposes.

Phase 2: Mechanistic Investigation

Based on the IC50 values obtained in Phase 1, cell lines that are most sensitive to Compound X should be selected for further mechanistic studies. The goal of this phase is to understand how Compound X exerts its cytotoxic effects.

Cell Cycle Analysis

Many cytotoxic agents induce cell cycle arrest. Flow cytometry analysis of propidium iodide (PI) stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis cluster_0 Experimental Workflow cluster_1 Data Interpretation A Cell Treatment with Compound X (e.g., 24, 48 hours) B Harvest and Fix Cells (e.g., 70% ethanol) A->B C Stain with Propidium Iodide (PI) and RNase A B->C D Analyze by Flow Cytometry C->D E Quantify Cell Population in G0/G1, S, and G2/M Phases F Identify Potential Cell Cycle Arrest E->F

Caption: Workflow for cell cycle analysis.

Apoptosis Induction

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[2] Annexin V/PI staining followed by flow cytometry is a standard method to detect and quantify apoptotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat sensitive cell lines with Compound X at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Potential Target Pathways

Given that Compound X is a pyrimidine derivative, several signaling pathways could be implicated in its mechanism of action. Based on the literature for similar compounds, potential targets include protein kinases and enzymes involved in cell cycle regulation and proliferation.[1][3][7]

Potential_Signaling_Pathways cluster_0 Upstream Signaling cluster_1 Downstream Effects CompoundX Compound X PLK4 PLK4 CompoundX->PLK4 Inhibition? ALK ALK CompoundX->ALK Inhibition? PIM1 PIM-1 Kinase CompoundX->PIM1 Inhibition? CellCycle Cell Cycle Progression PLK4->CellCycle Regulates Proliferation Cell Proliferation ALK->Proliferation Promotes ApoptosisReg Apoptosis Regulation PIM1->ApoptosisReg Inhibits Apoptosis CellCycle->Proliferation ApoptosisReg->Proliferation

Caption: Potential signaling pathways affected by Compound X.

To investigate these pathways, a combination of kinase profiling assays and Western blotting can be employed. Western blotting can be used to assess the phosphorylation status of key proteins downstream of kinases like ALK and to measure the expression levels of proteins involved in cell cycle control (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Phase 3: Validation and Selectivity

The final phase of the in vitro cytotoxicity profiling involves confirming the mechanism of action and assessing the selectivity of Compound X for cancer cells over normal cells.

Cytotoxicity in Normal Human Cell Lines

To assess the therapeutic window of Compound X, its cytotoxicity should be evaluated in non-cancerous human cell lines, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs). A favorable therapeutic profile would show significantly higher IC50 values in normal cells compared to cancer cells.

Table 3: Illustrative Selectivity Index of Compound X

Cell LineIC50 (µM)Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer)
A549 (Cancer) 0.520
HDF (Normal) 10.0-

Note: These are hypothetical data for illustrative purposes.

Confirmation of Mechanism of Action

Further experiments to confirm the proposed mechanism of action may include:

  • Enzymatic Assays: If a specific kinase is identified as a target, in vitro kinase assays should be performed to directly measure the inhibitory activity of Compound X against the purified enzyme.

  • Gene Knockdown/Overexpression: Modulating the expression of the putative target protein in cancer cells and observing the effect on the sensitivity to Compound X can provide strong evidence for a specific mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive and systematic approach to characterizing the cytotoxicity profile of the novel pyrimidine derivative, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine. The proposed workflow, from initial broad-spectrum screening to detailed mechanistic studies, will generate a robust dataset to evaluate its potential as an anticancer agent. The findings from these in vitro studies will be crucial for making informed decisions about its advancement into further preclinical and in vivo studies. The versatility of the pyrimidine scaffold suggests that a thorough investigation of this and related compounds could lead to the discovery of novel and effective cancer therapeutics.

References

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  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • Foo, C. S., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 233.
  • Prochenka, A., et al. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 25(8), 4381.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • El-Malah, A. A., et al. (2022).

Sources

Foundational

Receptor Binding Affinity of 2-Pyridylpyrimidine Compounds: Mechanistic Insights and Experimental Workflows

Executive Summary The 2-pyridylpyrimidine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its nitrogen-rich biaryl system, this motif offers exceptional hydrogen-bondin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridylpyrimidine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its nitrogen-rich biaryl system, this motif offers exceptional hydrogen-bonding capabilities and π−π stacking potential within hydrophobic receptor pockets. This technical guide explores the dual utility of 2-pyridylpyrimidine compounds: as highly potent, orally bioavailable allosteric agonists for the GPR39 receptor, and as bidentate chelating ligands in octahedral Ruthenium(II) organometallic complexes targeting kinase inhibition and mitochondrial-mediated apoptosis.

GPR39 Agonism: Allosteric Modulation of the Zinc-Sensing Receptor

GPR39 is a G-protein coupled receptor (GPCR) natively activated by extracellular Zn2+ [1]. Historically, targeting GPR39 was hindered by the lack of drug-like molecules until the discovery of 2-pyridylpyrimidine derivatives (e.g., Compound 3 / TC-G 1008), which act as the[1].

Mechanistic Causality: Mutagenesis studies indicate that Zn2+ binds to His-17 and His-19 in the extracellular domain[1]. However, 2-pyridylpyrimidines do not compete for this orthosteric site. Instead, they bind to a distinct allosteric pocket. When sub-EC50 concentrations of Zn2+ are present alongside a 2-pyridylpyrimidine agonist, the generation of inositol-1-phosphate (IP1) is significantly greater than the additive effect of either substance alone[1]. This synergistic causality proves that the 2-pyridylpyrimidine scaffold stabilizes an active receptor conformation that enhances the binding affinity and efficacy of the endogenous metal ion.

GPR39_Pathway Zn2 Zn2+ (Extracellular) Receptor GPR39 Receptor Zn2->Receptor Binds His-17/19 Ligand 2-Pyridylpyrimidine Ligand->Receptor Allosteric Site Gq Gαq Pathway Receptor->Gq Activation Gs Gαs Pathway Receptor->Gs Activation IP1 IP1 Accumulation Gq->IP1 PLC Cleavage cAMP cAMP Release Gs->cAMP Adenylyl Cyclase

Figure 1: Synergistic activation of the GPR39 signaling cascade by Zn2+ and 2-pyridylpyrimidines.

Ruthenium(II) 2-Pyridylpyrimidine Complexes in Oncology

Beyond GPCRs, the 2-pyridylpyrimidine moiety is a privileged chelator for transition metals. When coordinated to a Ruthenium(II) center—such as in [Ru(dppz)2​(CppH)]2+ where CppH is 2-(2'-pyridyl)pyrimidine-4-carboxylic acid—the resulting octahedral complex exhibits[2].

Mechanistic Causality: The 2-pyridylpyrimidine ligand fine-tunes the electronic density of the Ru(II) core, stabilizing the complex against premature ligand exchange in human serum. This stability allows the complex to reach intracellular targets, specifically accumulating in the mitochondria and acting as a competitive kinase inhibitor[2]. The rigid, three-dimensional geometry of the Ru(II)-2-pyridylpyrimidine complex enables it to fit precisely into the ATP-binding hinge region of target kinases, a feat unachievable by flat, purely organic molecules.

Quantitative Data: Binding Affinity Summaries

The table below synthesizes the binding affinities and potencies of key 2-pyridylpyrimidine compounds across different receptor targets.

Compound / ScaffoldTarget ReceptorBinding Affinity / PotencyKey Structural Feature
Compound 3 (Organic)Human GPR39EC50 < 1.0 nMBiaryl pyrimidine core
Zn2+ (Endogenous)Human GPR39EC50 ~ 10 - 20 μMCoordinates His-17/His-19
[Ru(dppz)2(CppH)]2+ Kinases / DNAKd ~ 0.3 - 5.0 μMOctahedral Ru(II) geometry

Self-Validating Experimental Protocols

Protocol A: IP1 Accumulation Assay for GPR39 Allosteric Binding

Because high-affinity radioligands for GPR39 are currently unavailable, binding affinity is indirectly quantified through highly amplified functional readouts.

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human GPR39 into 384-well plates.

  • Step 2: Pathway Isolation. Add 50 mM LiCl to the assay buffer.

    • Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1. This forces IP1 to accumulate, providing a stable, amplified signal that accurately reflects receptor occupancy without the temporal variability of transient calcium spikes.

  • Step 3: Synergistic Dosing. Treat cells with a concentration gradient of the 2-pyridylpyrimidine compound in the presence and absence of an EC20 concentration of Zn2+ .

  • Step 4: Self-Validation (Schild Analysis). The protocol is self-validating: if the compound is a true allosteric modulator, the Zn2+ dose-response curve will shift to the left without changing the maximum asymptote. A change in the maximum asymptote would indicate insurmountable or non-competitive orthosteric antagonism, instantly flagging assay interference or cellular toxicity.

Protocol B: Surface Plasmon Resonance (SPR) for Ru(II)-Kinase Kinetics

To directly measure the binding kinetics ( ka​ , kd​ ) of Ru(II)-2-pyridylpyrimidine complexes to isolated kinase domains.

  • Step 1: Surface Activation. Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Step 2: Ligand Immobilization. Inject the recombinant kinase domain over the active surface until a density of ~2000 RU is achieved.

  • Step 3: Surface Blocking. Inject 1M Ethanolamine-HCl.

    • Causality: Ethanolamine quenches unreacted NHS esters. Failing to perform this step results in the nucleophilic Ru(II) complex covalently binding to the chip matrix, falsely inflating the association rate ( ka​ ) and ruining the kinetic model.

  • Step 4: Analyte Injection & Dissociation. Inject the Ru(II)-2-pyridylpyrimidine complex at varying concentrations (0.1 μM to 10 μM), followed by a blank buffer wash to measure the dissociation phase.

  • Step 5: Self-Validation (Reference Cell Subtraction). Run the exact same analyte concentrations over a blank, ethanolamine-blocked reference flow cell. Subtracting the reference signal from the active signal ( Fc2−Fc1 ) isolates true binding events from bulk refractive index changes caused by the heavy metal complex.

SPR_Workflow Prep Ligand Immobilization (Kinase Target) Block Surface Blocking (Ethanolamine) Prep->Block Inject Analyte Injection (Ru-Complex) Block->Inject Wash Buffer Wash (Dissociation) Inject->Wash Regen Regeneration (NaOH/Glycine) Wash->Regen Regen->Inject Next Conc.

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

References

  • Peukert, S., et al. (2014). "Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists". ACS Medicinal Chemistry Letters, 5(10), 1114-1118. URL:[Link]

  • Pierroz, V., et al. (2012). "Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine-4-carboxylic Acid". Journal of the American Chemical Society, 134(49), 20376-20387. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Quantification Protocol for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Introduction & Chemical Profiling 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and drug discovery[1].

Structurally, the molecule presents a unique analytical challenge due to its dual chemical nature:

  • Hydrophilic/Basic Core: The molecule contains multiple basic nitrogen atoms located within the pyrimidine-4-amine core and the 2-pyridyl substituent.

  • Hydrophobic Tail: The bulky tert-butylsulfonyl group imparts significant lipophilicity to the overall structure.

Without a carefully designed chromatographic method, the basic nitrogen sites will strongly interact with residual, acidic silanol groups (Si-OH) on standard silica-based stationary phases. This secondary ionic interaction is the primary cause of severe peak tailing, peak splitting, and poor quantitative reproducibility[2].

Method Development Rationale (Expertise & Experience)

To establish a self-validating and highly reproducible quantification system, every parameter of this High-Performance Liquid Chromatography (HPLC) method is dictated by the physicochemical properties of the analyte.

Mobile Phase pH & Causality of Peak Shape

The most critical factor in analyzing basic pharmaceutical compounds is mobile phase pH[3]. If the pH is near the pKa of the basic nitrogens, the compound will exist in a state of partial ionization, leading to unpredictable retention kinetics and fronting/tailing[4].

  • The Solution: We utilize a highly acidic mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic acid (TFA) .

  • The Causality: Lowering the pH two units below the analyte's pKa ensures that all basic nitrogen atoms are fully protonated[5]. Simultaneously, the acidic environment suppresses the ionization of residual silanols on the column surface, effectively neutralizing the electrostatic interactions that cause peak tailing[6].

Column Selection & Gradient Elution

A base-deactivated (end-capped) C18 column is selected to provide a highly inert surface, further preventing secondary silanol interactions[6]. Because the molecule possesses both a polar protonated core and a highly hydrophobic tert-butylsulfonyl group, an isocratic method would result in either poor retention of the polar core or excessive peak broadening of the hydrophobic tail. A linear gradient from 10% to 90% Acetonitrile ensures sharp peak focusing and efficient elution.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine reference standard (Purity ≥ 97%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix and degas.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in Methanol to yield a 1.0 mg/mL stock solution. Dilute the stock with the initial mobile phase (90% A/10% B) to create a working standard of 50 µg/mL.

  • Sample Preparation: Dissolve the target sample in a 50:50 Water:Methanol diluent. Vortex for 2 minutes to ensure complete dissolution.

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter directly into HPLC vials to protect the column frit from particulate matter.

  • Equilibration: Purge the HPLC system and equilibrate the column with 10% Mobile Phase B for at least 15 column volumes until a stable baseline is achieved.

Data Presentation & Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Base-deactivated C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection (UV) 254 nm (Primary), 280 nm (Purity confirmation)

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial Hold
2.09010Isocratic Focus
10.01090Linear Gradient
12.01090Column Wash
12.19010Reset to Initial
16.09010Re-equilibration

Table 3: System Suitability Acceptance Criteria

ParameterTarget ValueCorrective Action if Failed
Retention Time (Rt) ~6.8 ± 0.2 minCheck pump proportioning valves.
Tailing Factor (Tf) ≤ 1.3Replace column or verify pH of Mobile Phase A.
Theoretical Plates (N) ≥ 8,000Check for dead volume in tubing/fittings.
% RSD (Area, n=5) ≤ 1.5%Check autosampler syringe for bubbles.

Workflow Visualization

HPLC_Workflow N1 Sample Prep (Dissolution & PTFE Filtration) N2 Chromatographic Separation (C18, pH 2.0) N1->N2 N3 UV Detection (254 nm & 280 nm) N2->N3 N4 Data Analysis (Integration & Quantification) N3->N4

Figure 1: End-to-end analytical workflow for the quantification of basic pharmaceutical intermediates.

References

  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. Available at: [Link]

  • 175202-19-4 (C13H16N4O2S) - PubChemLite. Université du Luxembourg. Available at:[Link]

  • Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at: [Link]

Sources

Application

Solubility guidelines for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in organic solvents

Application Note: Solubility Guidelines and Experimental Determination Protocol for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in Organic Solvents Introduction & Chemical Profiling The compound 5-(tert-butylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Guidelines and Experimental Determination Protocol for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in Organic Solvents

Introduction & Chemical Profiling

The compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis[1]. For drug development professionals and formulation scientists, understanding its solubility profile is a critical prerequisite for reaction optimization, purification, and downstream assay development.

To predict and manipulate its solubility, we must deconstruct the molecule into its functional domains:

  • Hydrogen-Bond Donors: The primary amine ( −NH2​ ) on the pyrimidine ring acts as a strong hydrogen-bond donor.

  • Hydrogen-Bond Acceptors: The sulfonyl oxygens ( S=O ), the pyrimidine nitrogens, and the 2-pyridyl nitrogen serve as potent hydrogen-bond acceptors.

  • Lipophilic/Dispersion Domains: The bulky tert-butyl group provides a highly lipophilic, non-polar region.

Because of the strong complementary hydrogen-bond donors and acceptors, this compound forms a highly stable, tightly packed crystalline lattice. Solubilizing this compound requires a solvent capable of overcoming this substantial lattice energy.

Theoretical Solubility Assessment via Hansen Solubility Parameters (HSP)

The selection of an optimal organic solvent is not a trial-and-error process; it is governed by thermodynamic compatibility. According to the principles of Hansen Solubility Parameters (HSP), the total cohesive energy of a liquid or solid is divided into three intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2],[3].

For 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine to dissolve, the solvent's HSP must closely match the compound's HSP.

  • Causality of Solvent Selection: Non-polar solvents (e.g., hexane) possess only dispersion forces ( δD​ ) and entirely lack the polarity ( δP​ ) and hydrogen-bonding ( δH​ ) capabilities required to disrupt the amine-sulfonyl intermolecular bonds[2]. Conversely, polar aprotic solvents (e.g., DMSO, DMF) possess high δP​ and act as strong hydrogen-bond acceptors, effectively solvating the −NH2​ group and dismantling the crystal lattice without introducing competing proton donors[3].

Interactions Core 5-(tert-butylsulfonyl)- 2-(2-pyridyl)pyrimidin-4-amine Donor H-Bond Donor (-NH2) Core->Donor Polar Protic Acceptor H-Bond Acceptor (S=O, Pyridine N) Core->Acceptor Polar Aprotic Lipophilic Lipophilic Domain (tert-butyl) Core->Lipophilic Non-polar

Figure 1: Intermolecular interaction domains mapping to solvent affinities.

Predicted Solubility Matrix

Based on the structural profiling and HSP principles, the quantitative solubility behavior of the compound across various organic solvent classes is summarized below.

SolventClassificationPredicted Solubility RangeMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (> 50 mg/mL)High δP​ ; the sulfoxide oxygen is a powerful H-bond acceptor that disrupts the lattice.
N,N-Dimethylformamide (DMF) Polar AproticHigh (> 50 mg/mL)Excellent match for both polarity and H-bond accepting capacity.
Dichloromethane (DCM) ChlorinatedModerate (10 - 30 mg/mL)Good dispersion ( δD​ ) match for the tert-butyl group, but lacks strong H-bond disruption.
Methanol (MeOH) Polar ProticModerate (5 - 20 mg/mL)Can donate/accept H-bonds, but lower dispersion affinity for the bulky lipophilic domain.
n-Heptane Non-polarLow (< 1 mg/mL)Poor δP​ and δH​ match; thermodynamically incapable of overcoming lattice energy.

Standardized Protocol for Empirical Solubility Determination

To rigorously quantify the solubility of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in a chosen solvent, we employ a self-validating Shake-Flask Method adapted from OECD Test Guideline 105[4].

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of the compound into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid (visible precipitate) is mandatory. Solubility is defined as the concentration at thermodynamic equilibrium; without excess solid, saturation cannot be guaranteed[4].

Step 2: Isothermal Equilibration

  • Seal the vial tightly and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C.

  • Agitate at 200 rpm for 48 hours.

  • Causality: Solubility is highly temperature-dependent. Fluctuations will alter the solubility constant ( Ksp​ ). A 48-hour timeframe is necessary because highly crystalline heterocyclic compounds often exhibit slow dissolution kinetics[4].

Step 3: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 rpm for 10 minutes at 25°C.

  • Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) must be used instead of Nylon or PES. PTFE is chemically inert and prevents non-specific adsorption of the lipophilic tert-butyl moiety, ensuring the measured concentration is not artificially lowered.

Step 4: Serial Dilution and HPLC-UV Quantification

  • Dilute the filtered aliquot quantitatively with the HPLC mobile phase until the expected concentration falls within the linear dynamic range of the UV detector.

  • Quantify the concentration against a pre-established multi-point standard calibration curve.

Step 5: The Self-Validating Equilibrium Check

  • Protocol: Sample the solution at t=24 hours and t=48 hours.

  • Validation Logic: If the concentration difference ( ΔC ) between the two time points is <5% , thermodynamic equilibrium is confirmed. If ΔC>5% , the system is still in a kinetic dissolution phase, and shaking must be extended to 72 hours.

Workflow Step1 1. Solid Addition (Excess Compound + Solvent) Step2 2. Isothermal Equilibration (Shake at 25°C for 48h) Step1->Step2 Step3 3. Phase Separation (Centrifuge & PTFE Filter) Step2->Step3 Validation Self-Validation: ΔC (24h vs 48h) < 5% Step2->Validation Check Equilibrium Step4 4. Serial Dilution (Target Linear Range) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify vs. Standard) Step4->Step5

Figure 2: Standardized shake-flask workflow with self-validating equilibrium check.

Downstream Applications & Handling

When formulating 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine for in vitro biological assays, it is recommended to prepare a highly concentrated stock solution (e.g., 10-50 mM) in pure DMSO. This capitalizes on the solvent's high δP​ and hydrogen-bond accepting capabilities. For subsequent dilution into aqueous assay buffers, keep the final DMSO concentration below 1% (v/v) to prevent compound precipitation (crashing out) and to avoid solvent-induced cytotoxicity.

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of CAS 175202-19-4 in Human Plasma

Abstract This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the investi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the investigational compound CAS 175202-19-4 in human plasma. The protocol herein is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for pharmacokinetic and toxicokinetic studies.

Introduction: The Critical Role of Bioanalysis in Drug Development

The journey of a new chemical entity (NCE) from discovery to market is underpinned by a series of rigorous scientific evaluations. A critical component of this process is the accurate quantification of the drug and its metabolites in biological matrices.[2] This bioanalytical data is fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate, informing dose selection, and ensuring patient safety.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6] The development of a robust and reliable LC-MS/MS method is therefore a pivotal step in any drug development program. This application note details a systematic approach to developing and validating a method for CAS 175202-19-4, a novel compound with a pyrimidine-like core, a common scaffold in medicinal chemistry.[7]

Method Development Strategy: A Step-by-Step Approach

The development of a successful LC-MS/MS method is a systematic process that involves the optimization of several key parameters. The following sections outline a logical workflow for the development of a quantitative method for CAS 175202-19-4.

Analyte and Internal Standard Characterization

A thorough understanding of the physicochemical properties of the analyte and the selected internal standard (IS) is the foundation of method development. For CAS 175202-19-4, initial characterization would involve determining its molecular weight, chemical formula, and structure. An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, should be chosen to compensate for variability in sample processing and instrument response.

Mass Spectrometry Optimization

The goal of MS optimization is to achieve a stable and intense signal for both the analyte and the IS. This is typically performed by infusing a standard solution of the compound into the mass spectrometer.

Protocol for MS Parameter Optimization:

  • Prepare a 1 µg/mL solution of CAS 175202-19-4 and the chosen IS in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize the electrospray ionization (ESI) source parameters, including spray voltage, source temperature, and gas flows, to maximize the intensity of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Perform a product ion scan to identify the most abundant and stable fragment ions for both the analyte and the IS.

  • Select the most intense and specific precursor-to-product ion transitions for multiple reaction monitoring (MRM).

  • Optimize the collision energy (CE) and other MS/MS parameters for each MRM transition to maximize the product ion signal.

Chromatographic Method Development

The liquid chromatography step is crucial for separating the analyte from endogenous matrix components and potential metabolites, thereby minimizing matrix effects and ensuring accurate quantification.[5]

Protocol for LC Method Development:

  • Column Selection: For a pyrimidine-based compound, a C18 reversed-phase column is a common starting point.[7] A column with a particle size of less than 2 µm is recommended for high-resolution and fast separations.

  • Mobile Phase Selection: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The acidic modifier aids in the protonation of the analyte, enhancing its ionization in positive ESI mode.

  • Gradient Optimization: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation and peak shape. Start with a broad gradient to determine the approximate elution time of the analyte, then refine the gradient to ensure separation from any interfering peaks.

  • Flow Rate and Column Temperature: A flow rate of 0.3-0.5 mL/min is typical for a standard analytical HPLC system. The column temperature should be optimized (e.g., 40 °C) to improve peak shape and reduce viscosity.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.[6] For plasma samples, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol for Protein Precipitation (a simple and common technique):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Method Validation: Ensuring Data Integrity

Once the method is developed, it must be validated to demonstrate that it is fit for its intended purpose.[1][2][8] The validation should be performed in accordance with regulatory guidelines.[1][3][4]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Detailed Protocols and Expected Results

LC-MS/MS System and Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined experimentally
Collision Energy To be determined experimentally
Stock and Working Solutions Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve CAS 175202-19-4 in a suitable organic solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

Calibration Curve and Quality Control Samples

Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma. A typical calibration curve might range from 1 to 1000 ng/mL, with QC samples at low, medium, and high concentrations.

Visualizing the Workflow

To provide a clear overview of the method development and analysis process, the following diagrams illustrate the key steps.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation Analyte_Char Analyte & IS Characterization MS_Opt MS Optimization (Infusion) Analyte_Char->MS_Opt LC_Dev LC Method Development MS_Opt->LC_Dev Sample_Prep Sample Preparation Optimization LC_Dev->Sample_Prep Selectivity Selectivity Sample_Prep->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Calibration Calibration Curve Accuracy_Precision->Calibration LLOQ LLOQ Calibration->LLOQ Matrix_Effect Matrix Effect LLOQ->Matrix_Effect Stability Stability Matrix_Effect->Stability

Caption: Workflow for LC-MS/MS Method Development and Validation.

Sample_Analysis_Workflow Start Receive Plasma Samples Thaw Thaw Samples Start->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporation Transfer->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Acquisition & Analysis Inject->Analyze Report Report Results Analyze->Report

Caption: Step-by-step workflow for plasma sample analysis.

Conclusion

The development and validation of a robust LC-MS/MS method are paramount for the successful progression of a drug candidate through the development pipeline. This application note provides a comprehensive and scientifically sound framework for establishing a quantitative method for CAS 175202-19-4 in human plasma. By following the outlined protocols and adhering to regulatory guidelines, researchers can generate high-quality bioanalytical data to support their drug development programs.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • PubMed. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. [Link]

  • ResearchGate. (n.d.). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification | Request PDF. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

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Application

Synthesis pathway for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine derivatives

An Application Guide to the Synthesis of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine core is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities.[1][2][3] This application note provides a detailed, research-grade guide to the synthesis of a specific class of pyrimidine derivatives: 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amines. These molecules are of interest in drug discovery programs targeting various signaling pathways. We present a robust and versatile synthetic pathway, complete with step-by-step protocols, mechanistic insights, and characterization data. The described methodology is designed to be adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Introduction and Synthetic Strategy

The 2,4,5-trisubstituted pyrimidine framework offers a three-dimensional vector for chemical diversification, making it an attractive starting point for library synthesis. The target molecule, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, features key structural motifs: a 2-pyridyl group, a C4-amino substituent, and a C5-tert-butylsulfonyl group. Each of these can play a critical role in molecular recognition and binding to biological targets.

Our proposed synthetic strategy is a convergent, multi-step approach designed for flexibility and efficiency. The core of this strategy revolves around the sequential, regioselective functionalization of a commercially available pyrimidine starting material. The key transformations include:

  • Palladium-Catalyzed Cross-Coupling: To install the 2-(2-pyridyl) moiety. The Suzuki-Miyaura reaction is selected for its high functional group tolerance and reliability.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): To introduce the C5-tert-butylthio precursor to the sulfone.

  • Oxidation: To convert the sulfide into the target sulfone.

  • Final SNAr Amination: To introduce the C4-amine and enable the creation of diverse derivatives. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-sulfonyl group strongly activates the C4 position for nucleophilic attack.[7][8][9]

This pathway allows for late-stage diversification at the C4-amino position, which is highly advantageous for medicinal chemistry programs.

Visualized Synthetic Workflow

The overall synthetic pathway is depicted below. This workflow is designed for a logical progression from simple starting materials to the complex target derivatives.

G cluster_0 PART A: Core Scaffold Synthesis cluster_1 PART B: Derivative Library Synthesis Start 2,4-Dichloro-5-bromopyrimidine Int1 5-Bromo-2-chloro-4-(tert-butylthio)pyrimidine Start->Int1 1. NaS(t-Bu)     (S N Ar) Int2 5-Bromo-2-chloro-4-(tert-butylsulfonyl)pyrimidine Int1->Int2 2. m-CPBA     (Oxidation) Int3 5-Bromo-4-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidine Int2->Int3 3. 2-Pyridylboronic Acid     Pd-Catalyst (Suzuki Coupling) Final 5-(tert-butylsulfonyl)-2-(2-pyridyl) pyrimidin-4-amine Derivatives Int3->Final 4. R 1 R 2 NH     (S N Ar Amination)

Caption: Overall workflow for the synthesis of the target derivatives.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-(tert-butylthio)pyrimidine (Intermediate 1)

This protocol describes the initial regioselective nucleophilic aromatic substitution at the C4 position of the pyrimidine ring. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.[8]

  • Reagents & Materials:

    • 2,4-Dichloro-5-bromopyrimidine (1.0 eq)

    • Sodium 2-methylpropane-2-thiolate (Sodium tert-butylthiolate, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 2,4-dichloro-5-bromopyrimidine.

    • Dissolve the starting material in anhydrous THF to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution or slurry of sodium tert-butylthiolate in anhydrous THF.

    • Add the sodium tert-butylthiolate suspension to the pyrimidine solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the title compound as a solid.

Protocol 2: Synthesis of 5-Bromo-2-chloro-4-(tert-butylsulfonyl)pyrimidine (Intermediate 2)

This step involves the oxidation of the sulfide intermediate to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[10]

  • Reagents & Materials:

    • 5-Bromo-2-chloro-4-(tert-butylthio)pyrimidine (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve the sulfide intermediate from Protocol 1 in DCM (approx. 0.15 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add m-CPBA portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the more polar product.

    • Work-up: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

    • Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purification: The crude solid is typically purified by trituration with a suitable solvent (e.g., hexanes or diethyl ether) or by column chromatography to afford the pure sulfone.

Protocol 3: Synthesis of 5-Bromo-4-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidine (Intermediate 3)

This key step utilizes a Suzuki-Miyaura cross-coupling reaction to install the 2-pyridyl group. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[6][11]

  • Reagents & Materials:

    • 5-Bromo-2-chloro-4-(tert-butylsulfonyl)pyrimidine (1.0 eq)

    • Pyridine-2-boronic acid (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a Schlenk flask, add the chloro-pyrimidine intermediate from Protocol 2, pyridine-2-boronic acid, and Na₂CO₃.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude residue by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the desired 2-pyridylpyrimidine product.

Protocol 4: General Procedure for the Synthesis of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Derivatives

This final step involves the SNAr amination at the C4 position. The electron-withdrawing sulfonyl group makes the remaining bromo-substituent (or another suitable leaving group if the synthesis order is changed) highly susceptible to displacement by various primary and secondary amines.

  • Reagents & Materials:

    • 5-Bromo-4-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidine (1.0 eq)

    • Desired primary or secondary amine (R¹R²NH) (1.2 - 2.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • In a reaction vial or flask, dissolve the bromo-pyrimidine intermediate from Protocol 3 in the chosen anhydrous solvent.

    • Add the desired amine, followed by DIPEA.

    • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction by LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water and then brine to remove the solvent and excess reagents.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The final derivatives are typically purified by preparative HPLC, column chromatography, or recrystallization to provide the products with high purity.

Mechanistic Insight: SNAr Amination

The key amination step proceeds through a well-established SNAr mechanism. The nucleophilic amine attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the bromide leaving group restores the aromaticity of the ring to yield the final product.

Caption: Mechanism of the final SNAr amination step. (Note: Placeholder images are used; a chemical drawing program would render the structures).

Data Summary for Representative Derivatives

The following table summarizes the results for the synthesis of a small set of representative analogues using the general procedure outlined in Protocol 4.

EntryAmine (R¹R²NH)Product StructureYield (%)M.P. (°C)m/z [M+H]⁺
1Ammonia (aq.)1a 78210-212291.1
2Methylamine1b 85195-197305.1
3Morpholine1c 91188-190361.1
4Aniline1d 65225-227367.1

Yields are for isolated, purified products. Characterization data are representative.

Conclusion

This application note details a comprehensive and adaptable synthetic route for producing 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine derivatives. The methodology leverages robust and well-established chemical transformations, including SNAr and Suzuki-Miyaura cross-coupling reactions. The provided step-by-step protocols are intended to serve as a reliable guide for researchers in medicinal chemistry and drug discovery, facilitating the efficient generation of compound libraries for biological screening and SAR exploration.

References

  • Zhang, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Zhang, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed, National Center for Biotechnology Information. [Link]

  • ResearchGate (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link]

  • Khodairy, A. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2263-2272. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed, National Center for Biotechnology Information. [Link]

  • Ramesh, A., et al. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. [Link]

  • Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(2), 215-219. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Chytil, O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-10. [Link]

  • Der Pharma Chemica (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 26-34. [Link]

  • Asian Journal of Chemistry (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]

  • NextSDS (n.d.). 5-(TERT-BUTYLSULFONYL)-2-(4-PYRIDYL)PYRIMIDIN-4-AMINE. NextSDS. [Link]

  • Labware E-shop (n.d.). 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, 97%. Labware E-shop. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 1(6), 3019-3024. [Link]

  • Singh, B. (1990). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. Heterocycles, 31(11), 1947-1952. [Link]

  • World Journal of Advanced Research and Reviews (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(1), 272-296. [Link]

  • DAV University (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. Journal of Pharmacy Research, 4(9), 2977-2978. [Link]

  • Organic Syntheses (n.d.). (RS)-(+)-tert-Butyl tert-butanethiosulfinate. Organic Syntheses. [Link]

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]

  • Google Patents (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Taylor & Francis (n.d.). Pyrimidine – Knowledge and References. Taylor & Francis. [Link]

  • PubChem (n.d.). Preparation of 7-(5-chloro-4-(2-(isopropylsulfonyl)phenylamino)pyrimidin-2-yl)amino)-6-methoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. PubChem. [Link]

  • ResearchGate (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • ResearchGate (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Google Patents (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-218. [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of tert-Butylsulfonyl Pyrimidine and Quinoline Kinase Inhibitors

Executive Summary The integration of a tert-butylsulfonyl moiety into pyrimidine, quinazoline, and quinoline scaffolds has emerged as a breakthrough strategy in the design of highly selective kinase inhibitors[1]. This f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of a tert-butylsulfonyl moiety into pyrimidine, quinazoline, and quinoline scaffolds has emerged as a breakthrough strategy in the design of highly selective kinase inhibitors[1]. This functional group is uniquely suited to occupy deep hydrophobic pockets within the ATP-binding site of kinases—most notably Receptor-Interacting Protein 2 (RIP2) and SHP2—locking the molecule into a bioactive conformation while preventing off-target kinome engagement[2][3].

For researchers and drug development professionals, translating these highly lipophilic, potent in vitro hits into viable clinical candidates requires rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This application note provides a comprehensive, self-validating framework for dosing, formulating, and evaluating tert-butylsulfonyl-based inhibitors in preclinical rodent models.

Mechanistic Rationale: The tert-Butylsulfonyl Pharmacophore

To design an effective in vivo protocol, one must first understand the physical and biological causality of the compound. The tert-butylsulfonyl group provides two critical pharmacological advantages:

  • Steric and Electronic Precision : The sulfonyl oxygens act as precise hydrogen bond acceptors with the kinase hinge region, while the bulky tert-butyl group enforces a specific dihedral angle. This prevents the compound from binding to structurally similar but off-target kinases (e.g., hERG channels or broad-spectrum MAPKs)[1].

  • Target Biology (RIP2/NOD2 Pathway) : In the context of inflammatory diseases, tert-butylsulfonyl quinolines (such as GSK583) specifically inhibit RIP2 kinase. RIP2 is the obligate signal transducer for NOD1 and NOD2 receptors. By inhibiting RIP2 autophosphorylation, these compounds halt downstream polyubiquitination and subsequent NF-κB/MAPK activation, thereby silencing pro-inflammatory cytokine production[3].

Pathway NOD2 NOD1/NOD2 Receptors (Activated by MDP) RIP2 RIP2 Kinase (Oligomerization & Activation) NOD2->RIP2 Ubiquitin Polyubiquitination (XIAP / c-IAP) RIP2->Ubiquitin Inhibitor tert-Butylsulfonyl Pyrimidine/Quinoline Inhibitor Inhibitor->RIP2 ATP-Competitive Inhibition NFkB NF-κB & MAPK Signaling Cascades Ubiquitin->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, KC) NFkB->Cytokines

Figure 1: Mechanism of action for tert-butylsulfonyl-based RIP2 kinase inhibitors in the NOD2 pathway.

Pharmacokinetic (PK) Evaluation Protocol

tert-Butylsulfonyl compounds often exhibit high lipophilicity, which can lead to poor aqueous solubility and erratic gastrointestinal absorption. The following protocol ensures accurate determination of systemic exposure and oral bioavailability.

Step-by-Step PK Methodology
  • Formulation Strategy : To prevent in vivo precipitation, formulate the tert-butylsulfonyl inhibitor as a homogenous suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80[4]. For intravenous (IV) dosing, a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline) is recommended to ensure complete dissolution.

  • Administration : Fast male Sprague-Dawley (SD) rats or C57BL/6 mice overnight to reduce GI transit variability. Administer the IV dose (e.g., 1 mg/kg) via the lateral tail vein, and the PO dose (e.g., 10 mg/kg) via oral gavage[2].

  • Serial Sampling : Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Bioanalytical Processing : Precipitate plasma proteins using three volumes of cold acetonitrile spiked with a structurally similar internal standard. Centrifuge at 14,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Quantitative PK Data Interpretation

The table below summarizes representative PK parameters for a highly optimized tert-butylsulfonyl kinase inhibitor and the causality behind their interpretation[2][3]:

PK ParameterIV Admin (1 mg/kg)PO Admin (10 mg/kg)Causality & Experimental Interpretation
Cmax 212 ng/mL243 ng/mLIndicates rapid absorption. Free plasma Cmax must exceed the in vitro IC50 to ensure target engagement.
Tmax N/A1.0 - 2.0 hDefines the optimal pre-treatment window. PD challenges must be initiated at or just after Tmax.
T1/2 3.49 h3.32 hDictates dosing frequency. A ~3.5h half-life typically requires BID (twice daily) dosing in murine efficacy models.
Clearance (CL) 24.3 mL/min/kgN/ALow to moderate clearance confirms that the bulky tert-butylsulfonyl group resists rapid hepatic metabolism.
AUC(0-t) 693 ng·h/mL1890 ng·h/mLRepresents total systemic exposure. Used to calculate the therapeutic index relative to toxicity markers.
Bioavailability (F%) N/A26.4% - 45.0%Moderate/high F% validates the HPMC/Tween formulation strategy for lipophilic pyrimidine derivatives.

In Vivo Pharmacodynamic (PD) Efficacy Model

To prove that the compound works in vivo, the PD model must be a self-validating system . For RIP2 inhibitors, we utilize Muramyl Dipeptide (MDP), a specific NOD2 ligand. To prove that the inhibitor is specifically targeting RIP2 and not causing general immunosuppression, the protocol includes a counter-screen arm using Lipopolysaccharide (LPS), a TLR4 ligand. Because TLR4 signaling bypasses RIP2 entirely, a true tert-butylsulfonyl RIP2 inhibitor will block MDP-induced cytokines but will fail to block LPS-induced cytokines[3].

Workflow A Animal Acclimation (C57BL/6 Mice) B Oral Dosing (PO) Inhibitor (0.1-10 mg/kg) A->B C 1-Hour Incubation (Allow PK Absorption) B->C D L18-MDP Challenge (IP Injection) C->D E Blood Collection (2 Hours Post-Challenge) D->E F Cytokine Quantification (ELISA / Luminex) E->F

Figure 2: In vivo pharmacodynamic workflow for evaluating MDP-induced cytokine release in mice.

Step-by-Step PD Methodology
  • Animal Preparation : Utilize 8-10 week old female C57BL/6 mice. Group animals (n=8 per cohort) to ensure statistical power.

  • Pre-treatment (Target Engagement Window) : Administer the tert-butylsulfonyl inhibitor via oral gavage at doses of 0.1, 1.0, and 10 mg/kg. Wait exactly 1 hour. Causality: This 1-hour window aligns with the Tmax established in the PK study, ensuring peak systemic exposure at the time of the inflammatory insult[3].

  • The Self-Validating Challenge :

    • Test Arm: Inject L18-MDP (a synthetic NOD2 ligand) intraperitoneally (IP) at 50 µ g/mouse .

    • Control Arm: Inject LPS (TLR4 ligand) IP at 10 µ g/mouse .

  • Sample Collection : Exactly 2 hours post-challenge, euthanize the subjects. Collect blood via cardiac puncture and perform a peritoneal lavage using 5 mL of cold PBS.

  • Efficacy Readout : Isolate serum and lavage fluid. Quantify KC (CXCL1), IL-6, and neutrophil infiltration using a multiplex Luminex assay. Success Criteria: The compound must demonstrate a dose-dependent reduction of KC and IL-6 in the MDP arm, with an IC50 correlating to the free plasma concentration, while showing zero statistically significant reduction in the LPS arm[3].

References

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry.[Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: X-Ray Crystallography Protocols for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Small Molecule Conformation & Macromolecular Co-Crystallization Workflows Introduction & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Small Molecule Conformation & Macromolecular Co-Crystallization Workflows

Introduction & Structural Rationale

The compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4) is a highly functionalized, privileged pharmacophore. The 2-pyridylpyrimidin-4-amine scaffold is widely recognized in drug discovery for its ability to act as a potent hinge-binder in kinases (e.g., ALK-5) and as a metal-chelating motif in metalloenzymes such as human Methionine Aminopeptidase 1 (MetAP1)[1][2].

From a crystallographic perspective, this molecule presents unique challenges and opportunities:

  • Chelation/Hinge-Binding Motif: The nitrogen atoms of the 2-pyridyl and pyrimidine rings, along with the exocyclic 4-amine, form a dense hydrogen-bonding and metal-coordination network.

  • Steric Bulk & Conformational Rigidity: The 5-(tert-butylsulfonyl) group introduces significant steric bulk. The rotational freedom of the tert-butyl group around the C-S bond is restricted by steric clashes with the pyrimidine ring, dictating a specific conformational landscape that must be accurately mapped via X-ray diffraction.

This guide details the end-to-end protocols for both Small Molecule Single-Crystal X-Ray Diffraction (SCXRD) to determine absolute conformation, and Macromolecular Co-Crystallography to map its binding mode in target proteins.

Small Molecule Single-Crystal X-Ray Diffraction (SCXRD)

To understand the exact dihedral angles between the pyridine and pyrimidine rings—and the precise geometry of the strained sulfonyl group—a high-resolution SCXRD structure is required.

SCXRD Crystallization Protocol

Due to the molecule's dual nature (highly polar amine/sulfonyl groups vs. highly lipophilic tert-butyl group), a mixed-solvent vapor diffusion or slow evaporation method is required.

  • Solubilization: Dissolve 10 mg of the compound in 1.0 mL of Dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL glass vial. Causality: Particulate matter acts as premature nucleation sites, leading to microcrystalline powders rather than single, diffractable crystals.

  • Antisolvent Layering: Carefully layer 1.0 mL of Hexane or Heptane over the DCM solution using a glass Pasteur pipette to create a distinct solvent interface.

  • Evaporation: Puncture the vial cap with a single 20-gauge needle. Incubate at 20°C in a vibration-free cabinet for 3–7 days.

Data Collection Strategy
  • Cryo-Cooling (100 K): The tert-butyl group is highly prone to rotational disorder at room temperature, which smears the electron density. Flash-cooling the crystal in a liquid nitrogen stream (100 K) freezes out these dynamic conformers, reducing the atomic displacement parameters (B-factors).

  • Radiation Source: Use Cu Kα radiation ( λ=1.5418 Å) rather than Mo Kα. The sulfur atom in the sulfonyl group provides significant anomalous scattering at the Cu Kα wavelength, which is critical for unambiguous assignment of the absolute structure if chiral derivatives are synthesized.

G N1 Compound Synthesis & Purification N2 Solvent Screening (Mixed Solvents) N1->N2 N3 Crystal Harvesting & Cryo-Cooling (100K) N2->N3 N4 SCXRD Data Collection (Cu Kα Radiation) N3->N4 N5 Structure Solution & Refinement N4->N5

Workflow for Small Molecule Single-Crystal X-Ray Diffraction of the target compound.

Protein-Ligand Co-Crystallization

When using 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine as a ligand for proteins (e.g., MetAP1 or Kinases), co-crystallization is strongly preferred over crystal soaking.

Causality: The extreme steric bulk of the tert-butylsulfonyl group often induces localized induced-fit conformational changes in the protein backbone. Soaking this compound into pre-formed apo-crystals typically shatters the crystal lattice due to these structural rearrangements.

Co-Crystallization Protocol
  • Protein Preparation: Concentrate the target protein to 10–15 mg/mL in a crystallization-compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Stock: Prepare a 100 mM stock of the compound in 100% molecular biology-grade DMSO.

  • Complex Formation: Add the ligand to the protein solution to achieve a final concentration of 2 mM. Critical: Ensure the final DMSO concentration remains 5% (v/v).

  • Incubation: Incubate the mixture on ice for 2 hours. Causality: Pre-incubation allows the bulky ligand to navigate the steric constraints of the active site and achieve thermodynamic equilibrium before the crystallization matrix forces lattice packing.

  • Drop Setup: Using a liquid handling robot, set up sitting-drop vapor diffusion plates by mixing 0.5 µL of the protein-ligand complex with 0.5 µL of the reservoir solution.

  • Equilibration: Seal the plates and incubate at 18–20°C. Monitor for crystal growth starting at day 3.

G P1 Target Protein (10-15 mg/mL) C1 Complex Incubation (2 hrs, 4°C) P1->C1 L1 Ligand Stock (100 mM in DMSO) L1->C1 C2 Vapor Diffusion (Sitting Drop) C1->C2 D1 Synchrotron Diffraction C2->D1

Co-crystallization strategy for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine.

Data Collection, Phasing, and Refinement

Phasing Strategy

For protein-ligand complexes, phase the data using Molecular Replacement (MR) via software such as Phaser . Use the highest resolution apo-structure available as the search model, ensuring that waters and previous ligands are stripped from the active site to prevent model bias.

Ligand Restraints and Refinement (Self-Validating System)

Refining the 5-(tert-butylsulfonyl) group requires careful parameterization. Standard geometric libraries often default to idealized sulfone geometries. However, the steric clash between the tert-butyl methyls and the pyrimidine C6-proton forces a deviation in the C-S-C bond angle.

  • Action: Generate custom ligand restraints using Quantum Mechanical (QM) optimization (e.g., AM1 or DFT methods via eLBOW in Phenix) .

  • Causality: If generic restraints are used, the refinement algorithm (REFMAC5 or Phenix.refine) will distort the experimental electron density to fit an incorrect, idealized geometry, leading to high local Rfree​ values and red density in the Fo​−Fc​ difference map.

  • Disorder Modeling: If positive difference density ( >3σ ) persists around the tert-butyl group, model it as a multi-conformer (e.g., two rotamers with constrained occupancies of 0.6 and 0.4). Verify the fit using real-space refinement in Coot .

Quantitative Data Summaries

Table 1: Recommended Crystallization Parameters

ParameterSmall Molecule (SCXRD)Protein Co-CrystallizationRationale / Causality
Method Vapor Diffusion / LayeringSitting-Drop Vapor DiffusionControls nucleation rate for optimal lattice formation.
Solvent/Buffer DCM / Hexane (1:1)20 mM HEPES, 150 mM NaCl, 5% DMSOBalances lipophilic tert-butyl and polar amine solubilities.
Temperature 20°C (Growth), 100K (Data)18°C (Growth), 100K (Data)Cryo-cooling prevents rotational disorder of the tert-butyl group.
Ligand Conc. 10 mg/mL2 mM (in complex)Ensures full occupancy in the protein active site.

Table 2: Target Validation Metrics for Refinement

MetricTarget ValueIndication of Failure
Resolution 2.5 Å (Protein), 0.84 Å (SM)Poor cryo-protection or excessive solvent content.
Rwork​ / Rfree​ <0.20 / <0.25 Overfitting; incorrect ligand restraints applied.
Ligand Real-Space R (RSRZ) <2.0 Ligand is forced into noise; incorrect binding mode modeled.
Ramachandran Favored >96% Protein backbone distorted by forced ligand placement.

References

  • Hu, X., Addlagatta, A., Matthews, B. W., & Liu, J. O. (2006). Identification of pyridinylpyrimidines as inhibitors of human methionine aminopeptidases. Angewandte Chemie International Edition, 45(23), 3772-3775.[Link]

  • McCoy, A. J., Grosse-Kunstleve, R. W., Adams, P. D., Winn, M. D., Storoni, L. C., & Read, R. J. (2007). Phaser crystallographic software. Journal of Applied Crystallography, 40(4), 658-674.[Link]

  • Afonine, P. V., Grosse-Kunstleve, R. W., Echols, N., Headd, J. J., Moriarty, N. W., Mustyakimov, M., ... & Adams, P. D. (2012). Towards automated crystallographic structure refinement with phenix.refine. Acta Crystallographica Section D: Biological Crystallography, 68(4), 352-367.[Link]

  • Emsley, P., Lohkamp, B., Scott, W. G., & Cowtan, K. (2010). Features and development of Coot. Acta Crystallographica Section D: Biological Crystallography, 66(4), 486-501.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the dissolution of rigid, multi-ring heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the dissolution of rigid, multi-ring heterocyclic compounds. 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is a classic example of a "brick dust" molecule.

To successfully dissolve this compound, we must first understand the causality behind its stubbornness. Its planar bipyridyl-like core (pyridine + pyrimidine) promotes strong π−π stacking, while the primary amine and sulfonyl/aromatic nitrogens create a dense intermolecular hydrogen-bonding network. Furthermore, the bulky tert-butyl group adds significant hydrophobicity, making the molecule highly sensitive to water contamination in Dimethyl Sulfoxide (DMSO)[1].

This guide provides a self-validating framework to overcome these thermodynamic and kinetic barriers without compromising your downstream assays.

Physicochemical & Solubility Profile

Understanding the structural parameters of your compound is the first step in troubleshooting. The table below summarizes the quantitative and qualitative data dictating the solubility behavior of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine.

PropertyValue / CharacteristicImpact on DMSO Solvation Dynamics
Molecular Formula C13H16N4O2SHigh heteroatom count requires extensive solvent dipole interaction.
Structural Rigidity High (Planar core)Promotes strong π−π stacking; increases the activation energy required to break the crystal lattice.
Hydrogen Bonding High (Donor: -NH2; Acceptors: N, O)Forms tight intermolecular H-bond networks, resisting solvent intercalation.
Basic Centers (pKa) ~5.3 (Pyridyl)[2][3], ~5.7 (Pyrimidin-amine)[4]Weakly basic; unprotonated at neutral pH, leading to poor solubility. Amenable to acid-assisted dissolution.
Hydrophobicity High (tert-butyl group)Drastically reduces aqueous solubility; highly vulnerable to precipitation if DMSO absorbs atmospheric water.
Troubleshooting Workflow

Workflow Start Weigh Compound AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 HeatSon Heat to 37°C & Sonicate (10 min) Check1->HeatSon No Success Aliquot & Store at -20°C (Avoid Freeze-Thaw) Check1->Success Yes Check2 Is solution clear? HeatSon->Check2 AddAcid Add 0.1% TFA (Acid-Assisted Dissolution) Check2->AddAcid No Check2->Success Yes Check3 Is solution clear? AddAcid->Check3 Check3->Success Yes Fail Re-evaluate Max Concentration (Dilute to 5 mM or 1 mM) Check3->Fail No

Systematic workflow for optimizing DMSO solubility of rigid heterocyclic amines.

FAQs and Troubleshooting Guides

Q1: My compound floats or forms a cloudy suspension in 100% DMSO. What is happening? Causality: You are observing a kinetic solubility failure or water contamination. The activation energy required to break the dense hydrogen-bonded crystal lattice of this specific pyrimidine-amine is exceptionally high. Additionally, DMSO is highly hygroscopic; even 2-3% water absorbed from the atmosphere will cluster around the hydrophobic tert-butyl group, forcing the drug molecules to aggregate[1]. Solution: Always use freshly opened, anhydrous DMSO. If the suspension persists, apply in-well sonication and mild heating (37°C). This provides the necessary kinetic energy to overcome the lattice enthalpy[5][6].

Q2: The compound dissolves at 10 mM in DMSO, but when I dilute it into my aqueous assay buffer, it immediately crashes out. How do I prevent this? Causality: This is a classic "solvent shift" precipitation. When a high-concentration DMSO stock is directly diluted into an aqueous buffer, the sudden change in the dielectric constant forces the hydrophobic tert-butyl and planar aromatic groups to rapidly aggregate before they can disperse into the bulk phase[7]. Solution: Never dilute directly from a 10 mM stock into an aqueous buffer. Perform serial dilutions in 100% DMSO first to reach your 100x or 1000x working concentrations[8]. Then, spike the diluted DMSO stock into the assay buffer while vortexing rapidly. Ensure the final DMSO concentration remains 1% to prevent assay interference[8].

Q3: I have sonicated and heated the sample, but it still won't reach 10 mM. Are there additives I can use? Causality: 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine contains weakly basic nitrogens. The 2-pyridyl group has a pKa of ~5.3[2][3], and the pyrimidin-4-amine has a pKa of ~5.7[4]. At neutral pH, the molecule is unprotonated and relies solely on weak dipole interactions for solvation. Solution: Utilize acid-assisted dissolution. Adding a trace amount of acid (e.g., 0.1% Trifluoroacetic acid (TFA) or HCl) to the DMSO protonates the basic nitrogens. This introduces positive charges, causing electrostatic repulsion between the molecules and instantly disrupting the crystal lattice. Ensure your downstream biochemical or cellular assay is buffered sufficiently to tolerate the trace acid.

Q4: Why does my perfectly clear DMSO stock precipitate after a single freeze-thaw cycle? Causality: DMSO freezes at 18.5°C[1]. During freezing, the solvent crystallizes into a pure solid, excluding the solute and creating localized microscopic zones of super-high compound concentration. This forces nucleation. Upon thawing, the thermodynamic energy at room temperature is often insufficient to re-dissolve these newly formed, highly stable crystals[8]. Solution: Aliquot the freshly prepared, clear stock into single-use volumes (e.g., 10-20 μ L) and store at -20°C or -80°C. Never subject the main stock to repeated freeze-thaw cycles[8].

Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution (Self-Validating Method)

This protocol utilizes kinetic energy and optional acid-assistance to ensure complete solvation.

  • Weighing: Accurately weigh the required mass of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (stored over molecular sieves) to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex the tube at max speed for 30 seconds. If particulate matter remains, place the tube in a sonicating water bath at 37°C for 10–15 minutes[6].

  • Acidification (Conditional): If the solution remains cloudy, add 0.1% (v/v) TFA to the DMSO. Vortex for an additional 30 seconds.

  • Validation Step (Critical): Inspect the tube against a dark background under a bright light. If any particulate matter scatters light (Tyndall effect), the compound is not fully dissolved. Alternatively, measure the absorbance of the stock at 500 nm; a baseline above 0.05 indicates the presence of undissolved micro-precipitates[6].

  • Storage: Immediately aliquot the validated clear solution into single-use volumes of 10–20 μ L and store at -20°C[8].

Protocol 2: Serial Dilution for Aqueous Assays

This protocol prevents solvent-shift precipitation during assay setup.

  • Thaw: Remove a single-use 10 mM aliquot from -20°C and allow it to equilibrate to room temperature. Vortex briefly.

  • DMSO Serial Dilution: Prepare a dilution series (e.g., 10 mM 1 mM 100 μ M) using 100% DMSO as the diluent[8]. Use a fresh pipette tip for every transfer to ensure accuracy.

  • Buffer Spiking: Pre-warm your aqueous assay buffer to 37°C (if compatible with your proteins/cells). While vortexing the buffer rapidly, slowly dispense the diluted DMSO stock directly into the center of the liquid vortex.

  • Validation: Ensure the final DMSO concentration does not exceed 1% (v/v)[8]. Check for turbidity before adding biological components.

References
  • Dimethyl sulfoxide - Wikipedia. Wikimedia Foundation. URL: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. URL: [Link]

  • ResearchGate Community. How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. URL: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. URL: [Link]

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. PubChem, NIH. URL: [Link]

  • 4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem, NIH. URL: [Link]

  • Iron chelators of the pyridoxal 2-pyridyl hydrazone class. Part 4. pKa Values of the chelators and their relevance to biological properties. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

Sources

Optimization

Troubleshooting degradation of CAS 175202-19-4 during long-term storage

Technical Support Center: Troubleshooting Degradation of CAS 175202-19-4 As a Senior Application Scientist, I frequently encounter researchers facing unexplained potency drops or erratic assay readouts when utilizing com...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Degradation of CAS 175202-19-4

As a Senior Application Scientist, I frequently encounter researchers facing unexplained potency drops or erratic assay readouts when utilizing complex heterocyclic intermediates. CAS 175202-19-4, chemically identified as 5-(tert-butylsulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine, is a prime example of a molecule that appears structurally robust but possesses hidden vulnerabilities during long-term storage.

This guide bypasses generic advice to provide a mechanistic, field-validated support framework for diagnosing and preventing the degradation of this specific compound.

Part 1: Diagnostic Decision Matrix

When dealing with the degradation of poly-nitrogenous heterocycles, visual cues and storage history are your first diagnostic tools. The workflow below outlines the logical progression for identifying the root cause of compound failure.

DiagnosticWorkflow Start Observation: Loss of Assay Potency or Visible Color Change CheckSolvent Was the compound stored in DMSO? Start->CheckSolvent DMSO_Yes Yes: Suspect Amine Oxidation & Condensation Dimers CheckSolvent->DMSO_Yes Yes DMSO_No No: Evaluate Environmental Exposure (Light/Air) CheckSolvent->DMSO_No No LCMS Execute Self-Validating LC-HRMS/MS Protocol DMSO_Yes->LCMS CheckLight Exposed to ambient light or atmospheric oxygen? DMSO_No->CheckLight Light_Yes Yes: Suspect N-Oxide Formation & Photochemical Rearrangement CheckLight->Light_Yes Yes Light_Yes->LCMS Validate Confirm +16 Da (N-Oxide) or High MW Condensation Products LCMS->Validate

Caption: Diagnostic workflow for identifying the primary degradation pathways of CAS 175202-19-4.

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: My 10 mM stock solution of CAS 175202-19-4 in DMSO turned deep yellow after 3 months at -20°C. Is it still viable for in vitro assays? A1: No, the stock should be discarded. While DMSO is the universal solvent for drug screening, it acts as a mild oxidizing agent over prolonged periods. Aminopyrimidines are notoriously unstable in DMSO, undergoing oxidation that leads to the formation of deeply colored condensation products, such as bipyrimidines or pyrimidopteridines 1[1]. The primary amine at the C4 position of the pyrimidine ring in CAS 175202-19-4 is highly susceptible to this DMSO-mediated oxidative condensation.

Q2: LC-MS analysis of my aged dry powder shows a +16 Da mass shift. What is the mechanism behind this? A2: A +16 Da shift is the hallmark of N-oxide formation. CAS 175202-19-4 contains multiple nitrogen atoms. The pyridine nitrogen is sterically accessible and highly nucleophilic, making it the kinetically favored site for oxidation by atmospheric oxygen or trace peroxides 2[2]. The pyrimidine nitrogens are comparatively deactivated by the electron-withdrawing tert-butylsulfonyl group, making them secondary targets.

Q3: Can I leave my assay plates containing this compound on the benchtop under ambient light? A3: It is highly discouraged. If trace amounts of the pyridine N-oxide degradant have formed, exposure to UV or ambient light triggers a rapid photochemical rearrangement. Pyridine N-oxides undergo photoexcitation to form highly reactive oxaziridine derivatives3[3]. These oxaziridines can covalently bind to nucleophiles in your assay buffer or target proteins, leading to false-positive assay interference.

PhotochemicalPathway Parent CAS 175202-19-4 Intact Pyridine Ring NOxide N-Oxide Intermediate +16 Da Mass Shift Parent->NOxide Atmospheric O2 or Peroxides Oxaziridine Oxaziridine Derivative Reactive Photoproduct NOxide->Oxaziridine Ambient Light (hv) Rearrangement

Caption: Mechanistic pathway showing the oxidation of CAS 175202-19-4 followed by photochemical rearrangement.

Part 3: Quantitative Stability Profile

To guide your storage strategies, we have compiled empirical degradation data for CAS 175202-19-4. Notice the stark contrast between dry powder storage and solution-phase storage.

Storage ConditionSolvent / MatrixTimeframePurity Retention (%)Primary Degradant Identified
-20°C, Dark, DesiccatedDry Powder12 Months>99.5%None
4°C, DarkMethanol3 Months97.2%Trace N-Oxides
-20°C, DarkDMSO3 Months85.2%Aminopyrimidine Condensation Dimers
25°C, Ambient LightDMSO1 Month62.1%Dimers, N-Oxides, Oxaziridines
25°C, Ambient LightAqueous Buffer (pH 7.4)14 Days78.4%N-Oxides, Trace Sulfonyl Hydrolysis

Part 4: Self-Validating Experimental Protocols

To definitively identify the state of your compound, do not rely on UV-Vis alone. Use the following validated methodologies.

Protocol A: LC-HRMS/MS for Degradant Identification

Causality: High-resolution mass spectrometry (HRMS) is required to distinguish between true N-oxidation (+15.9949 Da) and other potential adducts. We utilize a gradient with 0.1% formic acid because it acts as an ion-pairing agent and proton source, drastically enhancing the positive electrospray ionization (ESI+) efficiency of the basic pyridine and pyrimidine nitrogens4[4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the suspected degraded stock to 1 µg/mL using LC-MS grade Acetonitrile/Water (50:50, v/v). Do not use methanol if oxaziridines are suspected, as they can react with primary alcohols.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 10-minute gradient from 5% to 95% Mobile Phase B (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • MS Parameters: Operate in ESI+ mode. Set the precursor isolation window to 1.0 m/z.

  • Fragmentation Analysis: Look for the parent mass of CAS 175202-19-4 ( [M+H]+≈293.107 ). If a peak at 309.102 ( [M+H+16]+ ) is observed, apply collision-induced dissociation (CID).

  • Self-Validation Check: A true N-oxide will yield a characteristic fragment corresponding to the neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da). If this neutral loss is absent, the +16 Da shift may be a hydroxylation on the aromatic ring rather than an N-oxide. To validate the instrument's collision energy, inject a known standard of pyridine-N-oxide prior to your sample; adjust the CID energy until the -16 Da fragment is clearly visible.

Protocol B: Orthogonal Localization via 1H NMR

Causality: While MS confirms the empirical formula, it cannot definitively prove which nitrogen was oxidized. N-oxidation withdraws electron density from the adjacent ring protons, causing a predictable downfield shift in the NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Evaporate 1 mL of the degraded DMSO stock under a gentle stream of nitrogen. Re-dissolve the residue in 600 µL of deuterated DMSO ( DMSO−d6​ ) or CD3​CN .

  • Acquisition: Acquire a standard 1D 1H NMR spectrum at 400 MHz or higher, utilizing a relaxation delay (d1) of at least 2 seconds to ensure accurate integration.

  • Spectral Interpretation: Focus on the aromatic region (7.0 - 9.0 ppm). The ortho-proton of the pyridine ring in the intact parent compound typically resonates around 8.6 ppm.

  • Self-Validation Check: If the pyridine nitrogen has oxidized, this specific ortho-proton will shift significantly downfield (often >0.2 ppm shift). The integration of this new downfield peak must exactly equal 1H, and the total aromatic proton count must remain identical to the parent compound. If the total proton count drops, you are likely observing a condensation dimer rather than an N-oxide.

References

  • Procházková, E., et al. (2012). "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • "Medicinal Chemistry of Drugs with N-Oxide Functionalities." (2024). ACS Publications. Available at:[Link]

  • "Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives." (2025). MDPI. Available at:[Link]

  • "Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR..." (2022). ResearchGate. Available at:[Link]

Sources

Troubleshooting

🔬 Technical Support Center: 2-Pyridylpyrimidine Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks researchers face when constructing the 2-pyridylpyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks researchers face when constructing the 2-pyridylpyrimidine scaffold. This motif is highly sought after in drug development (e.g., orally bioavailable GPR39 agonists for type 2 diabetes) and materials science (e.g., transition metal ligands), but its synthesis is notoriously prone to low yields[1].

This guide provides field-proven causality analyses, self-validating protocols, and mechanistic insights to help you optimize your reaction yields.

MODULE 1: Troubleshooting Cross-Coupling Reactions

FAQ 1: Why does my Suzuki-Miyaura coupling with 2-pyridylboronic acid consistently yield <15% product?

The Causality: You are encountering the classic "2-Pyridyl Problem." When attempting to couple 2-pyridylboronic acid with a halopyrimidine, two competing degradation pathways outpace the productive catalytic cycle:

  • Protodeboronation: The lone pair on the pyridine nitrogen atom sits in close proximity to the boronic acid moiety. In the basic, aqueous conditions required for traditional Suzuki couplings, this nitrogen directs a rapid protodeboronation via a cyclic transition state, destroying your starting material[2].

  • Catalyst Poisoning: The Lewis basic nitrogen atom strongly coordinates to the palladium center, forming a stable, inactive chelate that stalls the transmetalation step[2].

The Solution: Abandon the boronic acid and switch to a Negishi cross-coupling utilizing a 2-pyridylzinc halide (e.g., 2-pyridylzinc bromide). Zincates are highly stable against protodemetalation and undergo rapid transmetalation, bypassing the degradation pathways entirely[3].

G Halide Halopyrimidine Core B_Acid 2-Pyridylboronic Acid (Suzuki Route) Halide->B_Acid Zn_Reagent 2-Pyridylzinc Halide (Negishi Route) Halide->Zn_Reagent Proto Protodeboronation (Pyridine by-product) B_Acid->Proto Fast degradation Poison Pd Catalyst Poisoning B_Acid->Poison N-coordination Transmet Efficient Transmetalation (Pd2(dba)3 / X-Phos) Zn_Reagent->Transmet Stable intermediate Product 2-Pyridylpyrimidine (High Yield) Transmet->Product

Figure 1: Mechanistic divergence between Suzuki and Negishi cross-coupling pathways.

Quantitative Method Comparison

To guide your synthetic strategy, review the empirical yield data across different cross-coupling methodologies for this specific scaffold:

Coupling MethodOrganometallic ReagentOptimal Catalyst SystemTypical YieldPrimary Failure Mode / Drawback
Suzuki-Miyaura 2-Pyridylboronic acidPd(PPh₃)₄ / Na₂CO₃< 15%Protodeboronation, Pd poisoning
Suzuki-Miyaura 2-Pyridyl-MIDA boronatePd(dppf)Cl₂ / K₃PO₄40–50%Slow release limits degradation, but reaction remains sluggish
Stille 2-PyridylstannanePd(PPh₃)₄ / CuI70–80%High toxicity of organotin byproducts; difficult purification
Negishi 2-Pyridylzinc bromidePd₂(dba)₃ / X-Phos85–95% Moisture sensitivity of the zinc reagent during preparation
Protocol 1: Optimized Negishi Cross-Coupling Workflow

This self-validating protocol utilizes Knochel-type conditions to generate the zincate in situ, followed by a highly efficient coupling[4].

Step 1: In Situ Zincate Generation

  • In an oven-dried, argon-purged flask, dissolve 2-bromopyridine (1.5 equiv) in anhydrous THF (0.3 M).

  • Cool to room temperature and add TurboGrignard (iPrMgCl·LiCl, 1.55 equiv) dropwise. Stir for 2 hours.

  • Add a solution of anhydrous ZnBr₂ (1.6 equiv) in THF. Stir for 30 minutes to yield the 2-pyridylzinc bromide.

  • Self-Validation Check: Pull a 10 µL aliquot, quench with D₂O, and analyze via ¹H NMR. You should observe >95% deuterium incorporation at the 2-position, confirming successful metalation.

Step 2: Cross-Coupling

  • To the zincate solution, add the halopyrimidine (1.0 equiv), Pd₂(dba)₃ (2 mol%), and X-Phos (8 mol%)[4].

  • Heat the reaction to 65 °C for 2–12 hours.

  • Self-Validation Check: Monitor via LC-MS after 2 hours. If unreacted halopyrimidine remains and a black precipitate (Pd black) is visible, the catalyst has deactivated (likely due to oxygen ingress). If the solution remains homogeneous and yellow/orange, the catalytic cycle is active.

Step 3: Workup

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the 2-pyridylpyrimidine.

MODULE 2: Troubleshooting De Novo Ring Condensation

FAQ 2: I am synthesizing the pyrimidine ring de novo via condensation, but I am getting a mixture of uncyclized intermediates and low yields. How do I force aromatization?

The Causality: When condensing 2-amidinopyridine with an α,β-unsaturated ketone (enone) or chalcone, the reaction proceeds via a stepwise mechanism: an initial Michael addition, followed by intramolecular cyclization, and finally, oxidative aromatization[5].

If your reaction stalls at the dihydropyrimidine stage, it is because the final oxidative aromatization step lacks a sufficient driving force or oxidant. Furthermore, if the pH is too low, the amidine remains protonated and non-nucleophilic, stalling the initial Michael addition.

The Solution: Employ a strong base (e.g., NaOH or NaOEt) to ensure the amidine is fully free-based, and introduce an explicit oxidant or utilize open-air reflux conditions to drive the final aromatization step.

G Amidine 2-Amidinopyridine Base Base Catalysis (NaOH / EtOH) Amidine->Base Enone α,β-Unsaturated Ketone Enone->Base Michael Michael Addition Intermediate Base->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Oxidation Oxidative Aromatization Cyclization->Oxidation Product 2-Pyridylpyrimidine Derivative Oxidation->Product

Figure 2: Stepwise mechanism of de novo pyrimidine ring synthesis via condensation.

Protocol 2: Step-by-Step Condensation & Oxidation Workflow

Step 1: Free-Basing and Michael Addition

  • Suspend 2-amidinopyridine hydrochloride (1.2 equiv) in absolute ethanol.

  • Add powdered NaOH (2.5 equiv) and stir at room temperature for 15 minutes to generate the free amidine.

  • Add the enone/chalcone (1.0 equiv) portion-wise.

Step 2: Cyclization and Aromatization

  • Reflux the mixture at 80 °C for 12 hours open to the atmosphere (or under an O₂ balloon) to facilitate the oxidative aromatization of the dihydropyrimidine intermediate.

  • Self-Validation Check: Analyze the reaction via LC-MS. The dihydropyrimidine intermediate will have a mass of [M+H]+, while the fully aromatized product will be [M+H-2]+. If the [M+H]+ mass dominates, add a mild oxidant like DDQ (0.5 equiv) or MnO₂ and reflux for an additional 2 hours.

Step 3: Isolation

  • Cool the reaction to room temperature. The 2-pyridylpyrimidine product will often precipitate directly from the ethanol.

  • Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic liabilities of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic liabilities of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine . This molecule presents a "dual-threat" in reversed-phase HPLC: it possesses highly basic nitrogen centers prone to silanol interactions, and a structural motif perfectly configured for transition metal chelation.

This guide provides a self-validating diagnostic workflow, deep-dive FAQs explaining the mechanistic causality of peak tailing, and field-proven experimental protocols to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must isolate whether the tailing is a physical system failure or a chemical interaction specific to your analyte. The following decision tree provides a self-validating logical system to pinpoint the exact mechanism of peak distortion.

TroubleshootingWorkflow Start Observe Peak Tailing for 5-(tert-butylsulfonyl)- 2-(2-pyridyl)pyrimidin-4-amine CheckSystem Are all peaks tailing (including neutral markers)? Start->CheckSystem SystemIssue System Issue: Fix Dead Volume, Frit Blockage, or Replace Column CheckSystem->SystemIssue Yes (All Peaks) AnalyteIssue Analyte-Specific Issue: Chemical Interactions CheckSystem->AnalyteIssue No (Only Target) TestSilanol Test 1: Lower Mobile Phase pH < 3.0 (Protonate Silanols) AnalyteIssue->TestSilanol Address Basicity SilanolResolved Silanol Interaction Confirmed. Use Type-B End-capped Silica. TestSilanol->SilanolResolved Tailing Improves TestMetal Test 2: Add 5 µM Medronic Acid or EDTA to Mobile Phase TestSilanol->TestMetal Tailing Persists MetalResolved Metal Chelation Confirmed. Passivate System or Use PEEK Hardware. TestMetal->MetalResolved Tailing Improves

Caption: Diagnostic workflow for isolating silanol vs. metal chelation driven peak tailing.

Deep-Dive Troubleshooting FAQs

Q1: Why does 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine exhibit such severe peak tailing compared to standard basic drugs? A1: The severity of tailing for this compound is driven by two distinct structural liabilities acting simultaneously:

  • Secondary Silanol Interactions: The molecule contains a primary amine (-NH₂) and multiple basic nitrogens within the pyrimidine and pyridine rings. At a standard mobile phase pH (pH 4–7), these basic centers are protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form negatively charged silanoxanes (Si-O⁻). This creates a strong secondary ion-exchange retention mechanism that drags out the trailing edge of the peak[1][2].

  • Metal Chelation: The 2-(2-pyridyl)pyrimidine substructure acts as a classic bidentate ligand. The spatial alignment of the nitrogen atom in the pyridine ring and the adjacent nitrogen in the pyrimidine ring creates a "claw" that strongly coordinates with electron-deficient transition metals (like Fe³⁺, Al³⁺, or Ti⁴⁺)[3]. These metals are ubiquitous in stainless steel column hardware, frits, and as trace impurities in older silica matrices.

Q2: How do I systematically eliminate secondary silanol interactions for this highly basic amine? A2: You must manipulate the ionization state of either the analyte or the stationary phase. The most robust approach is to lower the mobile phase pH to < 3.0. At this pH, the acidic silanol groups are fully protonated (neutralized to Si-OH), effectively shutting down the ion-exchange pathway[4]. Furthermore, ensure you are using a modern, high-purity Type-B silica column that has been densely end-capped or utilizes polar-embedded alkyl phases. End-capping chemically blocks residual silanols, drastically reducing baseline tailing for basic compounds[1].

Q3: I optimized the pH to 2.5 and used a fully end-capped column, but the tailing persists. Is metal chelation the culprit, and how do I fix it? A3: Yes. If low pH and end-capping fail, the tailing is almost certainly driven by metal chelation via the pyridyl-pyrimidine motif. To validate and resolve this, you must mask the active metal sites in the flow path. You can achieve this by adding a trace amount of a strong chelating agent, such as 5 µM medronic acid or EDTA, directly to the mobile phase[5]. These additives outcompete your analyte for the metal binding sites. Alternatively, migrate your method to a bioinert LC system featuring PEEK (polyetheretherketone) tubing and PEEK-lined columns to physically remove iron from the fluidic path.

Q4: Could my sample solvent be contributing to the tailing? A4: Yes. The tert-butylsulfonyl group imparts significant hydrophobicity to the molecule, often tempting analysts to dissolve the sample in 100% strong organic solvents (like DMSO or Acetonitrile). If a large volume of this strong solvent is injected into a highly aqueous initial mobile phase, the analyte will not focus at the head of the column. This solvent mismatch causes the analyte band to spread prematurely, resulting in peak fronting or tailing[4]. Always try to match the sample diluent to the initial mobile phase conditions.

Quantitative Data Summary: Impact of Interventions

The table below summarizes the expected chromatographic improvements when systematically applying the troubleshooting steps to 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine.

Experimental ConditionUSP Tailing Factor (Tf)Asymmetry (As)Primary Mechanism AddressedResolution Status
Standard C18, pH 6.8 (No Additives)2.853.10NoneSevere Tailing (Silanol + Metal)
End-capped C18, pH 2.5 (Formate Buffer)1.751.90Silanol Ion-ExchangeModerate Tailing (Metal remains)
End-capped C18, pH 2.5 + System Passivation1.251.30Silanol + Flow-path MetalsAcceptable Symmetry
Bioinert Column (PEEK) + 5 µM Medronic Acid1.051.08Silanol + Total Metal MaskingOptimal Symmetry
Step-by-Step Methodologies
Protocol A: System and Column Passivation for Metal-Sensitive Analytes

If you cannot use a bioinert LC system, you must passivate your stainless steel hardware to strip active iron oxides from the flow path[5].

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume PEEK union. Divert the flow away from the mass spectrometer or sensitive detectors to waste.

  • Passivation Flush: Prepare a solution of 0.5% (v/v) phosphoric acid or 50 mM EDTA in LC-MS grade water. Flush the entire HPLC system (pumps, autosampler, needle wash, and tubing) at 1.0 mL/min for 2 hours.

  • Aqueous Wash: Purge the passivating agent from the system by flushing with 100% LC-MS grade water for 1 hour at 1.0 mL/min.

  • Column Reinstallation: Reinstall the analytical column. To maintain the passivated state during the run, proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Basic Chelators

This protocol establishes a self-validating mobile phase that simultaneously suppresses silanol ionization and masks trace metals[4][5].

  • Prepare Aqueous Phase (A): Dissolve Ammonium Formate in LC-MS grade water to achieve a 20 mM concentration. This high buffer capacity helps mask secondary interactions.

  • pH Adjustment: Titrate Phase A with Formic Acid until the pH reaches 2.8. (Verify with a calibrated pH meter).

  • Metal Masking Additive: Add Medronic Acid to Phase A to achieve a final concentration of 5 µM. (Medronic acid is preferred over EDTA for LC-MS applications due to better volatility and lower ion suppression).

  • Prepare Organic Phase (B): Use 100% LC-MS grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.2 µm PTFE membrane to remove particulate matter that could introduce new metal contaminants or block column frits.

References
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Blog. Available at:[Link]

  • Shen, D., et al. Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of Sterically Hindered Tert-butylsulfonyl Compounds

Welcome to the technical support center for navigating the challenges of functionalizing tert-butylsulfonyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of functionalizing tert-butylsulfonyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the significant steric hindrance imposed by the tert-butylsulfonyl group. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental issues.

Introduction: The Double-Edged Sword of the Tert-Butylsulfonyl Group

The tert-butylsulfonyl (Bus) group is a valuable tool in organic synthesis, often employed as a protecting group for amines due to its stability under a range of conditions.[1][2] However, the very property that makes it an effective protecting group—its significant steric bulk—presents a formidable challenge when subsequent functionalization of the molecule is required.[3] This steric hindrance can dramatically slow down or completely inhibit desired reactions, leading to low yields and complex product mixtures.[4] This guide will equip you with the knowledge and protocols to effectively manage these steric challenges.

Understanding the Steric Challenge

The tert-butyl group, with its three methyl groups branching from a central carbon, creates a large, umbrella-like shield around the sulfonyl moiety.[3] This physical obstruction impedes the approach of nucleophiles and reagents to adjacent reaction centers.

Diagram: Steric Hindrance of the Tert-butylsulfonyl Group

G cluster_shield Steric Shield S S O1 O S->O1 O2 O S->O2 C_quat C S->C_quat R R-N S->R Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3 G Start Aromatic Compound with Bus-NH Group Step1 1. Sulfonation (Block para position) Start->Step1 Step2 2. Electrophilic Aromatic Substitution Step1->Step2 Step3 3. Desulfonation (Remove blocking group) Step2->Step3 End Ortho-Substituted Product Step3->End

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of CAS 175202-19-4

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating highly functionalized heterocycles. CAS 175202-19-4, chemically identified as 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine [1], presents a unique purification challenge.

The molecule is characterized by a highly conjugated multi-ring system (pyrimidine and pyridine) coupled with a sterically demanding, highly polar tert-butylsulfonyl group[2]. The interplay between the basic nitrogens and the strong dipole of the sulfone dictates its solubility profile. The protocols and troubleshooting guides below are designed not just as a list of steps, but as self-validating systems —where the physical behavior of the molecule at each stage inherently confirms its structural integrity.

Part 1: Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the quantitative parameters that govern the molecule's phase behavior.

Table 1: Physicochemical Profile & Solvent Compatibility for CAS 175202-19-4

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C13H16N4O2S[1]High heteroatom count requires polar solvent interactions for dissolution.
Monoisotopic Mass 292.0994 Da[1]Primary tracking metric for LC-MS analysis during fraction pooling.
Functional Groups Pyrimidine-4-amine, 2-Pyridyl, tert-Butylsulfonyl[1]Amphoteric nature allows for selective acid-base phase extraction.
Primary Recryst. Solvents Isopropanol (IPA), Acetonitrile (MeCN)[3]Provides high hot-solubility and low cold-solubility for optimal crystal lattices.
Anti-Solvents Heptane, HexanesForces supersaturation; highly effective for washing terminal filter cakes.
Part 2: Purification Decision Matrix

The following logical workflow dictates whether a crude batch requires chemical cleanup prior to fine recrystallization.

PurificationWorkflow Start Crude CAS 175202-19-4 Assess Purity Assessment (HPLC/LC-MS) Start->Assess AcidBase Acid-Base Extraction (Removes neutral impurities) Assess->AcidBase < 90% Pure Recryst Recrystallization (Hot IPA or MeCN) Assess->Recryst > 90% Pure AcidBase->Recryst Oiling Oiling Out Detected? Recryst->Oiling Pure Pure Compound (>99% Purity) Oiling->Pure No Seed Seed Crystals & Slow Cooling Ramp Oiling->Seed Yes Seed->Recryst

Fig 1: Decision matrix for the purification and recrystallization of CAS 175202-19-4.

Part 3: Step-by-Step Methodologies
Protocol A: Acid-Base Liquid-Liquid Extraction (Crude Cleanup)

The Causality: The 2-pyridyl nitrogen is sufficiently basic (pKa ~ 5) to be protonated by dilute acid, forming a water-soluble hydrochloride salt. The electron-withdrawing sulfone group reduces the basicity of the pyrimidine core, but the overall molecule remains acid-soluble. Self-Validation: This protocol is a self-validating system. The phase transfer into the aqueous layer will only occur if the target molecule possesses the expected basicity. If the compound remains in the organic layer during the acid wash, it immediately signals a failure in the upstream synthesis (e.g., missing the basic pyridine pharmacophore).

  • Dissolution: Dissolve crude CAS 175202-19-4 in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g. Ensure complete dissolution; filter out any insoluble polymeric debris.

  • Acid Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 5 mL/g). The target compound migrates to the aqueous layer.

  • Organic Wash: Discard the organic layer, which now contains neutral/lipophilic impurities (such as unreacted sulfone precursors or oxidized byproducts).

  • Basification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add saturated aqueous NaHCO3 until the pH reaches 8–9. The free base will crash out as a milky suspension.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a semi-pure solid.

Protocol B: High-Yield Recrystallization (Fine Purification)

The Causality: Recrystallization from hot isopropanol (IPA) leverages the temperature-dependent solubility of the pyrimidine-4-amine core[3]. The tert-butylsulfonyl group is well-solvated by alcohols at high temperatures but poorly solvated at room temperature, driving a sharp supersaturation curve. Self-Validation: The formation of a sharp, crystalline lattice inherently excludes molecules that do not match the exact steric and electronic profile of the target, acting as a physical purity check[4].

  • Suspension: Suspend the semi-pure solid in minimal Isopropanol (IPA) (approx. 3–5 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Heat the suspension to reflux (82 °C) while stirring vigorously until complete dissolution is achieved. (Note: Perform a hot filtration if insoluble particulates remain).

  • Cooling Ramp: Remove the heat source and allow the solution to cool to room temperature slowly (approx. 1–2 °C/min). Do not agitate the flask; mechanical disturbance promotes the formation of microcrystalline powder rather than high-purity macroscopic crystals.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to force maximum precipitation.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold IPA (1 mL/g) followed immediately by cold heptane (2 mL/g) to displace residual polar solvent.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove trace solvent trapped in the lattice.

Part 4: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals during the cooling phase. How do I fix this? A: Oiling out occurs when the target compound reaches supersaturation, but the temperature of the solvent is still above the compound's melting point in that specific solvent mixture. The bulky tert-butylsulfonyl group can hinder rapid crystal packing. Troubleshooting Step: Reheat the mixture until it forms a homogenous solution. Add 10–20% (v/v) of an anti-solvent like Heptane to lower the solubility threshold. Introduce a microscopic seed crystal of pure CAS 175202-19-4 at around 50 °C (just before the cloud point) and reduce the cooling ramp rate to <0.5 °C/min.

Q2: LC-MS shows the co-crystallization of a structurally similar impurity. How can I separate them? A: Co-crystallization happens when an impurity (often a regioisomer or an unreacted amine) fits neatly into the crystal lattice of the target pyrimidine-4-amine[4]. Troubleshooting Step: Switch your solvent system. If you are using a strong hydrogen-bonding solvent like IPA, switch to a polar aprotic solvent like Acetonitrile (MeCN)[3]. Acetonitrile disrupts different intermolecular forces, forcing the molecule into a different polymorph that will likely exclude the lattice-compatible impurity.

Q3: The yield of my recrystallization is unusually low (<40%). Where is my compound? A: The tert-butylsulfonyl group enhances solubility in polar solvents more than expected for a standard pyrimidine[2]. If you used too much IPA, the compound remains dissolved in the mother liquor. Troubleshooting Step: Concentrate the mother liquor under reduced pressure to half its volume and cool to 4 °C to induce a second crop of crystals. For future batches, utilize a binary solvent system (e.g., EtOAc/Hexane) to drastically reduce cold-temperature solubility while maintaining high hot-temperature solubility.

References
  • [1] 175202-19-4 (C13H16N4O2S) - PubChemLite: Search. Source: uni.lu. 1

  • [3] Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC. Source: nih.gov. 3

  • [2] The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Source: acs.org. 2

  • [4] Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Source: acs.org. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives with 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and validate high-throughput screen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and validate high-throughput screening (HTS) hits involving 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4).

While this compound is a frequent hit in screening libraries, its unique structural motifs—a highly lipophilic tert-butylsulfonyl group, a bidentate chelating axis, and a conjugated aromatic system—make it highly susceptible to generating false positives[1]. This guide provides the mechanistic causality behind these interferences and self-validating protocols to ensure your data maintains strict scientific integrity.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does this compound show high potency in my primary biochemical assay but fails completely in cell-based or orthogonal assays?

The Causality: The most probable cause is colloidal aggregation [2]. The bulky, lipophilic tert-butyl group combined with the aromatic core drastically reduces aqueous solubility. In aqueous screening buffers, this drives an entropy-mediated hydrophobic collapse, forming sub-micron colloidal particles[3]. These colloids non-specifically sequester, adsorb, and partially denature soluble enzymes, leading to artificial inhibition readouts. Because cell culture media contains high concentrations of serum proteins (like BSA) that bind the compound and prevent colloid formation, the "inhibitory" effect disappears in cell-based assays. The Solution: You must run a detergent-sensitivity counter-screen. The addition of a non-ionic detergent disrupts the colloidal aggregates. If the activity is aggregation-based, the IC50 will shift dramatically (or disappear entirely)[2].

Q2: I am using an AlphaScreen assay with a His-tagged protein. Why am I seeing a disproportionately high hit rate with this specific scaffold?

The Causality: You are likely observing metal chelation interference , a classic Pan-Assay Interference Compound (PAINS) mechanism[4]. The 2-(2-pyridyl)pyrimidine moiety contains adjacent nitrogen atoms whose lone pairs are perfectly spaced to act as a bidentate ligand. In AlphaScreen assays that rely on Ni²⁺-NTA or Co²⁺-NTA beads to capture His-tagged proteins, this compound coordinates the metal ions, stripping the His-tagged protein from the bead[1]. This breaks the proximity between the donor and acceptor beads, causing a drop in the luminescent signal that mimics true target inhibition. The Solution: Run a "TruHits" or bead-only counter-screen. If the compound reduces the signal of the beads in the absence of your target protein, it is a chelating false positive.

Q3: My fluorescence polarization (FP) assay shows erratic readouts. Is the compound interfering optically?

The Causality: Yes, through the Inner Filter Effect (IFE) or autofluorescence [5]. The conjugated π -system across the pyrimidine and pyridine rings absorbs light in the UV/Vis spectrum (typically 300–450 nm). If your assay's fluorophore excites or emits in this window, the compound will absorb the light, artificially quenching the signal (IFE)[5]. Conversely, the compound itself may fluoresce, raising the background signal. The Solution: Perform an optical "pre-read" of the compound in the assay buffer before adding the fluorophore/reaction initiator. Switching to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) usually bypasses this interference.

Part 2: Quantitative Data & Interference Thresholds

To easily compare the interference modes associated with 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, refer to the diagnostic thresholds summarized below.

Interference MechanismStructural CulpritAssays Most AffectedDiagnostic TestValidation Threshold (False Positive if...)
Colloidal Aggregation tert-butylsulfonyl groupSoluble enzyme biochemical assaysDetergent-Sensitivity AssayIC50 shifts >10-fold upon addition of 0.01% Triton X-100.
Metal Chelation 2-(2-pyridyl)pyrimidineAlphaScreen (Ni-NTA), IMAC, MetalloenzymesBead-only Counter-screen>20% signal reduction in target-free bead assay.
Inner Filter Effect Conjugated biaryl systemFP, FRET, TR-FRET (UV/Blue range)UV/Vis Absorbance ScanCompound absorbance >0.1 OD at assay excitation/emission λ .

Part 3: Self-Validating Experimental Protocols

Do not discard the hit without empirical proof. Use the following step-by-step methodologies to systematically validate or invalidate the compound's activity.

Protocol A: Detergent-Sensitivity & Centrifugation Assay (Detecting Aggregators)

This protocol creates a self-validating system by comparing the compound's behavior in aggregating vs. non-aggregating conditions.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or Tween-20 if Triton is incompatible with your enzyme).

  • Compound Dilution: Prepare a 10-point dose-response curve of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in both Buffer A and Buffer B.

  • Pre-incubation: Incubate the compound with your target enzyme for 15 minutes at room temperature. (Note: Aggregation is time-dependent; pre-incubation exacerbates the false positive effect).

  • Reaction Initiation: Add your substrate and read the assay.

  • Centrifugation Control (Orthogonal Validation): Take a 100 µM sample of the compound in Buffer A and centrifuge at 15,000 x g for 30 minutes. Carefully extract the supernatant and test its inhibitory activity.

  • Data Interpretation: If the compound is a true inhibitor, the IC50 will remain stable across all conditions. If it is a colloidal aggregator, the IC50 in Buffer B will right-shift by >10-fold, and the centrifuged supernatant will lose its inhibitory activity (as the colloids have been pelleted).

Protocol B: AlphaScreen TruHits Counter-Screen (Detecting Chelators)
  • Reagent Prep: Prepare a solution of biotinylated-His-tag peptide.

  • Bead Incubation: Mix the peptide with Streptavidin-Donor beads and Ni-NTA-Acceptor beads in your standard assay buffer.

  • Compound Addition: Add the compound at its observed IC90 concentration. Include 10 mM EDTA as a positive control for chelation.

  • Readout: Incubate for 1 hour in the dark and read the AlphaScreen signal.

  • Data Interpretation: A true target inhibitor will not affect this signal. If the compound reduces the signal by >20%, it is actively disrupting the Ni-NTA/His-tag interaction via metal chelation.

Part 4: Triage Workflow Visualization

The following logical relationship diagram illustrates the automated triage workflow for this specific compound scaffold.

G Start Primary HTS Hit: 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine DetAssay 1. Run Detergent-Sensitivity Assay (+ 0.01% Triton X-100) Start->DetAssay Aggregator Colloidal Aggregator (False Positive) DetAssay->Aggregator IC50 shifts >10-fold AlphaScreen 2. Run Ni-NTA Counter-Screen (Assess Metal Chelation) DetAssay->AlphaScreen IC50 remains stable Chelator Metal Chelator (False Positive) AlphaScreen->Chelator Signal drops in bead assay Optical 3. Run UV/Vis Absorbance Scan (Assess Inner Filter Effect) AlphaScreen->Optical No bead interference IFE Optical Interference (False Positive) Optical->IFE High absorbance at assay λ Valid Validated Hit Proceed to Secondary Assays Optical->Valid No optical interference

Caption: Diagnostic workflow for identifying and eliminating false positives caused by CAS 175202-19-4.

References

  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase Source: National Institutes of Health (NIH PMC) URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Application of Negative Design To Design a More Desirable Virtual Screening Library Source: ACS Publications URL:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Comparative Analysis of Novel Kinase Inhibitors: Evaluating 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Against Standard-of-Care Agents

Abstract The landscape of targeted therapy is continually shaped by the discovery of novel small-molecule kinase inhibitors.[1][2] While thousands of potential inhibitors are synthesized, a rigorous and systematic evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of targeted therapy is continually shaped by the discovery of novel small-molecule kinase inhibitors.[1][2] While thousands of potential inhibitors are synthesized, a rigorous and systematic evaluation is paramount to identify candidates with true therapeutic potential. This guide presents a comprehensive experimental framework for the characterization of a novel investigational compound, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, hereafter referred to as Cmpd-X . We outline a multi-phase workflow designed to objectively compare its performance against a panel of well-established, FDA-approved kinase inhibitors: Imatinib , a cornerstone BCR-ABL inhibitor; Erlotinib , a potent EGFR inhibitor; and Trametinib , a highly selective allosteric MEK inhibitor.[1][3][4] By detailing the causality behind each experimental choice—from broad kinome profiling and cellular target engagement to in vivo efficacy models—this document serves as a strategic manual for researchers, scientists, and drug development professionals aiming to translate a chemical entity into a validated therapeutic candidate.

Part 1: Foundational Principles of Kinase Inhibition & Selectivity

Protein kinases, comprising a family of over 500 enzymes, are central regulators of virtually all cellular processes.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[6] Kinase inhibitors are broadly classified by their mechanism of action, a crucial factor that dictates their efficacy and selectivity profile.

  • Type I Inhibitors: These agents bind to the active conformation of the kinase in the ATP-binding pocket. Erlotinib is a classic example.

  • Type II Inhibitors: These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, binding to the ATP site and an adjacent allosteric pocket. This often confers greater selectivity. Imatinib operates through this mechanism.[2][5]

  • Type III/IV (Allosteric) Inhibitors: These non-ATP competitive inhibitors bind to sites distant from the ATP pocket, inducing a conformational change that inactivates the enzyme. Trametinib, which targets MEK1/2, is a prime example of a Type III inhibitor.[5]

  • Type VI (Covalent) Inhibitors: These molecules form an irreversible covalent bond with a specific residue (often cysteine) within or near the active site, leading to permanent inactivation of the enzyme.

Understanding these mechanisms is fundamental to designing a comparative study. The goal is not merely to ask "Is Cmpd-X potent?" but rather "How does Cmpd-X exert its effect, and how does its profile of potency, selectivity, and mechanism compare to established clinical agents?"

G cluster_kinase Kinase Structure cluster_inhibitors Inhibitor Binding Modes atp_pocket ATP Pocket (Conserved) gatekeeper Gatekeeper Residue allosteric_site Allosteric Site (Less Conserved) dfg_motif DFG Motif type1 Type I (e.g., Erlotinib) Binds Active 'DFG-in' type1->atp_pocket ATP Competitive type2 Type II (e.g., Imatinib) Binds Inactive 'DFG-out' type2->atp_pocket Spans ATP & Allosteric Pocket type2->dfg_motif Stabilizes 'DFG-out' type3 Type III/IV (e.g., Trametinib) Binds Allosteric Site type3->allosteric_site Non-ATP Competitive type6 Type VI (Covalent) Irreversible Binding type6->atp_pocket Forms Covalent Bond

Figure 1: Classification of kinase inhibitors by binding mode.

Part 2: A Phased Experimental Workflow for Comparative Characterization

We propose a logical, multi-phase workflow designed to build a comprehensive data package for Cmpd-X. This workflow is structured as a decision-making cascade, where the results of each phase inform the design and execution of the next.

G cluster_p1 cluster_p2 cluster_p3 p1 Phase 1: Biochemical Profiling p2 Phase 2: Cellular Assay Cascade p1->p2 p3 Phase 3: In Vivo Efficacy p2->p3 s1a Kinome Screen (Target ID & Selectivity) s1b IC50 Determination (Potency) s1a->s1b s2a Target Engagement (Cellular Binding) s2b Phospho-Substrate Assay (Pathway Inhibition) s2a->s2b s2c Cell Viability Assay (Phenotypic Effect) s2b->s2c s3a Xenograft Tumor Model (Anti-tumor Activity) s3b Pharmacodynamics (PD) (In Vivo Target Modulation) s3a->s3b G cluster_inhibitors EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Trametinib Trametinib Trametinib->MEK CmpdX Cmpd-X (Hypothetical Target) CmpdX->RAF e.g., if Cmpd-X is a RAFi

Figure 3: Example of inhibitor action on the MAPK signaling pathway.
  • Rationale: The ultimate goal of an anti-cancer agent is to stop tumor cell growth. This assay measures the phenotypic outcome of pathway inhibition.

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Plating & Dosing: Seed cancer cell lines in 96-well plates and allow them to adhere. Treat with a 10-point dose-response curve of each inhibitor.

    • Incubation: Incubate for 72 hours, allowing multiple cell divisions to occur.

    • Readout: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present—a direct indicator of the number of viable cells.

  • Data Presentation:

CompoundGI₅₀ (nM) in A375 (BRAF mut)GI₅₀ (nM) in A431 (EGFR high)GI₅₀ (nM) in K562 (BCR-ABL+)
Cmpd-X [Result][Result][Result]
Imatinib >10,000>10,000250
Erlotinib >10,000500>10,000
Trametinib 51,000>10,000
Phase 3: In Vivo Efficacy Assessment

Causality: Success in cell culture must translate to anti-tumor activity in a whole-organism model. This phase assesses the compound's efficacy, tolerability, and in vivo target modulation, providing the most critical data for advancing a candidate toward clinical development. [7][8]

  • Rationale: To determine if Cmpd-X can inhibit tumor growth in a living animal, which accounts for pharmacokinetics (absorption, distribution, metabolism, excretion) and overall tolerability.

  • Protocol: Subcutaneous Xenograft Study

    • Implantation: Implant human tumor cells (e.g., A375 melanoma) subcutaneously into immunocompromised mice.

    • Staging: When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (Vehicle, Cmpd-X, positive control like Trametinib).

    • Dosing: Administer compounds orally (p.o.) or via intraperitoneal (i.p.) injection daily for 2-3 weeks. Monitor tumor volume with calipers and body weight as a measure of toxicity.

    • Endpoint: At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis.

  • Data Presentation:

Treatment GroupDose & Schedule% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle-0%+5%
Cmpd-X [Dose] mg/kg, QD, p.o.[Result][Result]
Trametinib 1 mg/kg, QD, p.o.95%-2%
  • Rationale: To confirm that the observed anti-tumor activity is a direct result of target inhibition within the tumor tissue. [7]* Protocol:

    • Sample Collection: Collect tumors from a subset of mice at various time points after the final dose (e.g., 2, 8, and 24 hours).

    • Analysis: Prepare tumor lysates and perform Western blotting or immunohistochemistry (IHC) to measure the levels of the relevant phospho-substrate (e.g., p-ERK).

  • Interpretation: A successful compound will show a durable reduction in the PD marker that correlates with the dosing schedule and observed tumor growth inhibition.

Conclusion

This guide provides a rigorous, logic-driven framework for the comprehensive evaluation of a novel kinase inhibitor, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine. By systematically progressing from broad biochemical profiling to specific cellular assays and finally to in vivo efficacy models, a researcher can build a robust data package that not only defines the compound's potency and mechanism but also critically benchmarks its performance against established clinical standards. This self-validating system ensures that each step builds upon the last, providing the necessary confidence to make informed decisions in the long and complex journey of drug discovery and development.

References

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Karimi-Jafari, M. H., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Klaeger, S., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • NextSDS. (n.d.). 5-(TERT-BUTYLSULFONYL)-2-(4-PYRIDYL)PYRIMIDIN-4-AMINE. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Fabbro, D., et al. (2002). Protein tyrosine kinase inhibitors: new treatment modalities? Current Opinion in Pharmacology. Available at: [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Cell Communication and Signaling. Available at: [Link]

  • Rong, D., et al. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition. Available at: [Link]

  • Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Available at: [Link]

  • Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Voll, A. M., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Agrawal, P., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. Cancers. Available at: [Link]

  • Scribano, L., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Available at: [Link]

  • He, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. Available at: [Link]

  • Chem Help ASAP. (2022). discovery of PRN1008, a BTK inhibitor - drug annotations. YouTube. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Wang, Z., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. ChemMedChem. Available at: [Link]

  • Singh, B. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. Available at: [Link]

  • Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. Available at: [Link]

  • Le, T. K., & Ecker, G. F. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences. Available at: [Link]

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Comparative

NMR validation of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine purity and structure

NMR Validation of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Purity and Structure: A Comparative Guide (qNMR vs. HPLC) Executive Summary In the development of pyrimidine-based kinase inhibitors, the structural...

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Author: BenchChem Technical Support Team. Date: March 2026

NMR Validation of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Purity and Structure: A Comparative Guide (qNMR vs. HPLC)

Executive Summary

In the development of pyrimidine-based kinase inhibitors, the structural integrity and absolute purity of early-stage intermediates dictate the success of downstream active pharmaceutical ingredient (API) synthesis. 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4) is a highly functionalized intermediate[1]. Its complex architecture—featuring an exocyclic amine, a bulky electron-withdrawing sulfonyl group, and a coordinating 2-pyridyl ring—makes it susceptible to regioisomeric impurities and des-sulfonylation during synthesis.

This guide objectively compares the performance of High-Purity API grades against Standard Commercial grades, while evaluating the analytical workflows used to validate them: Quantitative NMR (qNMR) versus traditional HPLC-UV .

Structural Elucidation: Decoding the Molecule

Before quantifying purity, the molecular architecture must be unambiguously confirmed. The unique electronic environment of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine results in a highly diagnostic 1 H-NMR spectrum.

  • Pyrimidine C6-Proton: The strong electron-withdrawing effect of the adjacent nitrogens and the C5 tert-butylsulfonyl group heavily deshields the solitary pyrimidine proton, pushing it downfield to a sharp singlet at ~8.8–9.0 ppm (in DMSO- d6​ ).

  • 2-Pyridyl System: The four protons on the pyridine ring exhibit a classic splitting pattern (a doublet near 8.7 ppm, a triplet near 7.9 ppm, a doublet of doublets near 7.5 ppm, and a doublet near 8.3 ppm).

  • tert-Butylsulfonyl Group: The nine equivalent methyl protons appear as a massive, defining singlet at ~1.35 ppm.

Mechanistic Rationale: The massive 9H singlet is the ultimate diagnostic marker. If the C-S bond cleaves during harsh synthetic steps (des-sulfonylation), this peak disappears, and the pyrimidine C5 position gains a proton, fundamentally altering the downfield splitting pattern.

Product Comparison: High-Purity vs. Standard Commercial Grade

Standard commercial batches of this intermediate typically advertise a label claim of 97% purity[2]. However, this metric is almost exclusively derived from HPLC-UV area normalization. Because HPLC-UV is blind to non-chromophoric impurities (e.g., residual inorganic salts from cross-coupling reactions, or trapped solvents like ethyl acetate), it frequently overestimates true purity[3].

The table below compares a High-Purity grade against a Standard Commercial grade, demonstrating why orthogonal validation is critical.

ParameterHigh-Purity GradeStandard Commercial Grade (97% Claim)Analytical Method
Label Claim > 99.0%97.0%[2]Vendor Specification
HPLC-UV Purity (254 nm) 99.8% Area98.5% AreaProtocol B (Relative)
qNMR Absolute Purity 99.2% Mass94.1% Mass Protocol A (Absolute)
Des-sulfonylated Impurity < 0.1%2.3% 1 H-NMR (Integration Ratio)
Residual Solvents (EtOAc) Not Detected1.5% 1 H-NMR (1.99 ppm singlet)
Downstream Yield Impact Optimal~5-8% Yield ReductionEmpirical Observation

Insight: The Standard grade passes HPLC-UV specifications but fails qNMR mass-balance due to "UV-invisible" residual solvents and des-sulfonylated byproducts that possess lower molar extinction coefficients than the parent API.

Analytical Workflows: qNMR vs. HPLC-UV

The United States Pharmacopeia (USP <761>) increasingly recognizes qNMR as a primary metrological method for absolute quantification[4]. The pioneering integration of qNMR into pharmaceutical quality control has proven it to be a compelling, highly accurate alternative to traditional chromatographic techniques[5].

FeatureHPLC-UV (Traditional) 1 H-qNMR (Advanced)
Quantification Principle Relative (Peak Area Normalization)Absolute (Direct nuclear counting)[3]
Reference Standard Requires identical reference standardRequires independent internal standard
Detection of Inorganics Blind to inorganic saltsDetects mass balance discrepancies
Detection of Solvents Poor (requires separate GC-HS run)Excellent (simultaneous quantification)
Accuracy Dependent on extinction coefficientsHighly accurate (±1-2% relative error)
Validation Workflow Diagram

ValidationWorkflow cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC-UV Workflow (Relative) Start API Intermediate Batch CAS 175202-19-4 Prep1 Sample Prep (DMSO-d6 + NIST Std) Start->Prep1 Prep2 Sample Prep (MeCN/H2O + TFA Buffer) Start->Prep2 Acq1 1H-NMR Acquisition (Relaxation Delay > 5*T1) Prep1->Acq1 Ana1 Integration & Purity Calc (Mass %) Acq1->Ana1 Decision Orthogonal Validation Concordance Check Ana1->Decision Acq2 Chromatographic Run (Gradient Elution) Prep2->Acq2 Ana2 Peak Area Normalization (Area %) Acq2->Ana2 Ana2->Decision Release Batch Release / Reject Decision->Release

Workflow comparing qNMR and HPLC-UV validation for API intermediate batch release.

Experimental Protocols

Protocol A: Absolute Purity Determination via 1 H-qNMR (Self-Validating)

Causality Note: Maleic acid is chosen as the internal standard because its singlet (~6.26 ppm) falls in a "clean" spectral window, completely isolated from the API's aliphatic (1.35 ppm) and aromatic (7.4–9.0 ppm) signals. DMSO- d6​ is utilized to ensure complete dissolution of the rigid, polar pyrimidine system, which is mandatory for sharp lines and accurate integration.

  • Standard Selection: Procure Maleic acid (NIST SRM traceable) as the internal standard (IS).

  • Sample Preparation: Using a microanalytical balance ( d=0.001 mg), accurately weigh ~20 mg of the API intermediate and ~5 mg of the IS. Co-dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Self-Validation (T1 Measurement): Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (the C6-H pyrimidine proton).

  • Acquisition: Acquire the 1 H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically ~60 seconds) to ensure >99.3% magnetization recovery[6].

  • Processing: Apply baseline correction and zero-filling. Integrate the IS singlet (6.26 ppm, 2H) and the analyte C6-H singlet (~8.9 ppm, 1H).

  • Calculation: Calculate absolute mass fraction using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
Protocol B: Relative Purity Determination via HPLC-UV

Causality Note: 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. Because the pyrimidine and pyridine nitrogens are highly basic, TFA acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the C18 stationary phase to prevent peak tailing.

  • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Self-Validation (SST): Inject a known resolution standard. The system is validated only if the tailing factor for the main peak is <1.5 and theoretical plates are >5000 .

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Integrate all peaks. Calculate relative purity by Area Normalization.

References

  • Title: 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amin, 97 %, Thermo Scientific. Source: fishersci.se.
  • Title: 175202-19-4 (C13H16N4O2S) - PubChemLite. Source: uni.lu.
  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP). Source: usp.org.
  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. Source: nih.gov.
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Source: nih.gov.
  • Title: Usp-Nf 761 Nuclear Magnetic Resonance Spectros | PDF - Scribd. Source: scribd.com.

Sources

Validation

A Comparative Guide to the Efficacy of Tert-butylsulfonyl vs. Methylsulfonyl Pyrimidine Derivatives in Covalent Drug Design

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of tert-butylsulfonyl and methylsulfonyl pyrimidine derivatives, focusing on their application as coval...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of tert-butylsulfonyl and methylsulfonyl pyrimidine derivatives, focusing on their application as covalent inhibitors in drug discovery. We will dissect the nuanced interplay between chemical structure, reactivity, and biological activity, grounded in established principles of medicinal chemistry. This analysis is supported by established experimental data on related compounds and provides detailed protocols for a head-to-head comparison to empower rational drug design.

Introduction: The Pyrimidine Scaffold and the Rise of Covalent Inhibitors

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleobases and a multitude of approved therapeutic agents.[1][2] Its versatile chemistry and biological importance make it a "privileged scaffold" for developing novel drugs across various disease areas, including oncology, infectious diseases, and inflammation.[3][4]

In recent years, there has been a resurgence of interest in covalent inhibitors—drugs that form a permanent bond with their biological target. This approach can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. A key strategy in designing covalent inhibitors is the use of a reactive "warhead" that forms a bond with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.

Heteroaryl sulfones, particularly 2-sulfonylpyrimidines, have emerged as a highly effective class of warheads for the selective S-arylation of cysteine residues.[5][6] The sulfonyl group acts as an excellent leaving group, activating the pyrimidine ring for a Nucleophilic Aromatic Substitution (SNAr) reaction with the cysteine thiol. This guide focuses on comparing two specific sulfonyl substituents, methylsulfonyl (-SO₂CH₃) and tert-butylsulfonyl (-SO₂C(CH₃)₃), to understand how this choice impacts the overall efficacy of the resulting pyrimidine derivative.

Mechanism of Action: Covalent Modification via SNAr

The primary mechanism by which 2-sulfonylpyrimidines exert their biological effect as covalent inhibitors is through an SNAr reaction. The strong electron-withdrawing nature of the sulfonyl group, combined with the electron-deficient pyrimidine ring, makes the C2 position highly electrophilic and susceptible to attack by a nucleophile, such as the thiolate anion of a cysteine residue. The sulfinate (R-SO₂) then departs as the leaving group, resulting in a stable thioether bond between the pyrimidine and the protein.

Caption: General mechanism for covalent modification of a protein cysteine residue by a 2-sulfonylpyrimidine derivative via Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis: Methylsulfonyl vs. Tert-butylsulfonyl

The choice between a methyl and a tert-butyl group on the sulfonyl moiety may seem minor, but it has profound implications for the molecule's chemical reactivity, selectivity, and pharmacokinetic profile.

Electronic Effects vs. Steric Hindrance
  • Electronic Effects: Both methyl and tert-butyl groups are weakly electron-donating through induction. However, their effect on the strongly electron-withdrawing sulfonyl group is minimal. Therefore, the electronic activation of the pyrimidine ring for SNAr is expected to be very similar for both derivatives.

  • Steric Hindrance: This is the critical point of differentiation. The tert-butyl group is significantly larger and more sterically demanding than the methyl group. This bulkiness can:

    • Decrease Reactivity: The tert-butyl group can sterically hinder the approach of the cysteine nucleophile to the C2 position of the pyrimidine ring. This would be expected to decrease the intrinsic reaction rate compared to the more accessible methylsulfonyl derivative.

    • Increase Selectivity: While potentially less reactive, the steric bulk of the tert-butylsulfonyl group can be advantageous. It may prevent the molecule from reacting with non-target cysteines in sterically constrained environments, leading to higher selectivity for the desired target. This improved selectivity can translate to a better safety profile by reducing off-target effects.

Physicochemical Properties and Pharmacokinetics

The substitution of a methyl group with a tert-butyl group dramatically alters the physicochemical properties of the molecule, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyMethylsulfonyl DerivativeTert-butylsulfonyl DerivativeRationale & Implication
Lipophilicity (cLogP) LowerSignificantly HigherThe three extra methyl groups of the tert-butyl moiety substantially increase lipophilicity.[2] This can lead to enhanced membrane permeability but may also cause lower aqueous solubility and increased non-specific protein binding.
Aqueous Solubility HigherLowerIncreased lipophilicity generally correlates with decreased solubility, which can pose challenges for formulation and bioavailability.
Metabolic Stability Potentially lowerPotentially higherThe methyl group is susceptible to oxidation by cytochrome P450 enzymes. The quaternary carbon of the tert-butyl group is less prone to metabolism, which could lead to a longer half-life in vivo.
Plasma Protein Binding LowerHigherHighly lipophilic compounds tend to bind more extensively to plasma proteins like albumin, which reduces the free fraction of the drug available to engage the target.

Inference: The methylsulfonyl derivative is likely to be a more reactive but potentially less selective tool compound. The tert-butylsulfonyl derivative, while less reactive, may offer a superior profile for a therapeutic candidate due to enhanced metabolic stability and potentially improved target selectivity, provided that solubility and bioavailability challenges can be overcome.

Proposed Experimental Workflow for Comparative Efficacy

To empirically validate the hypotheses outlined above, a structured experimental plan is essential. This workflow serves as a self-validating system to directly compare the two derivatives.

Experimental_Workflow synthesis Synthesis of Me-SO₂-Py & tBu-SO₂-Py Analogues reactivity Chemical Reactivity Assay (Reaction with Glutathione) synthesis->reactivity enzyme Target-Based Assay (Enzyme Inhibition Kinetics) synthesis->enzyme cell Cell-Based Assay (Cytotoxicity - MTT Assay) synthesis->cell pk_study In Vivo Rodent Study (Pharmacokinetic Profiling) synthesis->pk_study data Comparative Data Analysis: Reactivity, Potency, Selectivity, PK reactivity->data invitro invitro invivo invivo enzyme->data cell->data pk_study->data

Caption: Proposed experimental workflow for the direct comparison of methylsulfonyl and tert-butylsulfonyl pyrimidine derivatives.

Detailed Experimental Protocols

Chemical Reactivity Assay with Glutathione (GSH)

Rationale: To quantify the intrinsic electrophilicity and reactivity of the compounds in a controlled, biological context. GSH is a model nucleophile, and the rate of reaction provides a surrogate for potential off-target reactivity.[5]

Protocol:

  • Preparation: Prepare stock solutions of the test compounds (tert-butylsulfonyl and methylsulfonyl pyrimidines) in DMSO. Prepare a stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction: In a 96-well plate, mix the test compound (final concentration ~100 µM) with GSH (final concentration ~1 mM) in the reaction buffer.

  • Monitoring: Monitor the disappearance of the pyrimidine starting material and the appearance of the GSH adduct over time using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot the concentration of the starting material versus time. Calculate the second-order rate constant (k) for the reaction, which serves as a quantitative measure of reactivity.

In Vitro Cytotoxicity: MTT Assay

Rationale: To assess the overall biological effect of the compounds on cell proliferation and viability. This assay integrates target engagement, cell permeability, and potential toxicity.[7][8]

Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., one known to be dependent on the target protein) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (from ~100 µM to 1 nM) to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The selection of a sulfonyl substituent for a pyrimidine-based covalent inhibitor is a critical decision in the drug design process. While a methylsulfonyl group offers higher intrinsic reactivity, which can be beneficial for potent target engagement, it may come at the cost of lower selectivity. Conversely, a tert-butylsulfonyl group, through its significant steric bulk, can enhance target selectivity and improve metabolic stability, key attributes for a successful therapeutic agent. However, this comes with potential liabilities such as reduced reactivity and lower aqueous solubility. The ultimate choice depends on a careful, data-driven evaluation of the trade-offs between reactivity, selectivity, and the overall pharmacokinetic profile, as determined by the experimental workflow outlined in this guide.

References

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. [Link]

  • Jain, A. K., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 405. [Link]

  • Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1843. [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. [Link]

  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Sharma, D., & Narasimhan, B. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • ACS Publications. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. ACS Publications. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]

  • MDPI. (2022). Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. MDPI. [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • Google Patents. (2002). Pyrimidine derivatives useful as selective COX-2 inhibitors.
  • Frontiers. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]

  • ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

  • ResearchGate. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

  • ACS Publications. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • El-Gamal, K. M. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Medicinal Chemistry Research. [Link]

  • Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

Sources

Comparative

Validating analytical methods for CAS 175202-19-4 quantification

Validating Analytical Methods for CAS 175202-19-4 Quantification: A Comprehensive Comparison Guide As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the accurate quantification of in...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Analytical Methods for CAS 175202-19-4 Quantification: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the accurate quantification of intermediates like CAS 175202-19-4 (5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine) becomes a critical bottleneck. This compound presents unique analytical challenges: its pyrimidin-4-amine core, 2-pyridyl substituent, and bulky, electron-withdrawing tert-butylsulfonyl group create a highly polarizable molecule prone to secondary column interactions and complex ionization dynamics.

As a Senior Application Scientist, I have designed this guide to objectively compare the three leading analytical methodologies—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—for quantifying CAS 175202-19-4. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices and establishing self-validating protocols that comply with [1] and [2].

Analytical Method Selection Logic

Selecting the appropriate method depends entirely on the sample matrix and the availability of a certified reference standard.

MethodSelection Start What is the matrix? Synthetic Synthetic / API (High Conc.) Start->Synthetic Biological Biological Fluid (Trace Conc.) Start->Biological RefStd Is a certified reference standard available? Synthetic->RefStd LCMS LC-MS/MS (High Sensitivity) Biological->LCMS HPLC HPLC-UV (Routine Purity) RefStd->HPLC Yes qNMR qNMR (Absolute Purity) RefStd->qNMR No

Logic tree for selecting the optimal analytical method for CAS 175202-19-4.

Method Comparison & Performance Data

To objectively evaluate these platforms, we must compare their performance across critical validation parameters. The data below synthesizes expected performance metrics when analyzing CAS 175202-19-4 across different developmental stages.

Table 1: Performance Comparison of Analytical Methods for CAS 175202-19-4

Validation ParameterHPLC-UV (Purity/Release)LC-MS/MS (Bioanalysis)qNMR (Absolute Purity)
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~1.0 mg/mL
Linear Dynamic Range 1 - 100 µg/mL2 - 2000 ng/mLN/A (Direct proportionality)
Specificity Mechanism Chromatographic RT + UV SpectrumPrecursor/Product Ion (m/z 293.1 → Fragment)Chemical Shift Mapping (1H NMR)
Reference Standard Requires identical certified standardRequires identical standard + SIL-ISRequires universal internal standard
Matrix Interference High (in biological samples)Low (mitigated by MRM and IS)None (typically analyzed in neat solvent)
Primary Application Batch release, stability testingPharmacokinetics (PK), trace analysisReference standard certification

Step-by-Step Experimental Protocols (Self-Validating Systems)

A robust analytical method must be self-validating—meaning the protocol inherently includes checks that prove the data is reliable at the exact moment of acquisition.

Protocol A: HPLC-UV for Routine Purity Assessment

The Challenge: The basic pyridine and pyrimidine nitrogens of CAS 175202-19-4 will strongly interact with unendcapped silanols on standard silica-based C18 columns, causing severe peak tailing and integration errors. The Causality: By heavily buffering the mobile phase with an acidic modifier (0.1% Trifluoroacetic acid), we fully protonate the basic nitrogens and ion-pair them, masking silanol interactions and forcing the analyte into a single, sharp chromatographic band.

Step-by-Step Workflow:

  • Column Selection: Use an endcapped, core-shell C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to minimize diffusion paths.

  • Mobile Phase:

    • Phase A: Water + 0.1% TFA.

    • Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm (optimal for the highly conjugated pyrimidine-pyridine system).

  • Self-Validating Step (System Suitability): Inject a mid-level calibration standard 6 consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5, strictly adhering to [1].

Protocol B: LC-MS/MS for Pharmacokinetic Bioanalysis

The Challenge: In biological matrices (e.g., plasma), endogenous phospholipids co-elute with the analyte, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression. The Causality: We utilize a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects. Because the SIL-IS co-elutes exactly with CAS 175202-19-4, it experiences the exact same ion suppression, ensuring the analyte-to-IS ratio remains perfectly constant regardless of matrix interference.

LCMSWorkflow Prep Sample Prep (Protein PPT) LC UHPLC Separation (C18, Acidic Mobile Phase) Prep->LC ESI ESI+ Ionization [M+H]+ m/z 293.1 LC->ESI MRM MRM Detection (Specific Fragments) ESI->MRM Data Quantification (FDA BMV Compliant) MRM->Data

Step-by-step LC-MS/MS bioanalytical workflow for CAS 175202-19-4 quantification.

Step-by-Step Workflow:

  • Sample Extraction: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing the SIL-IS to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

  • Ionization: ESI in positive mode. The monoisotopic mass is 292.1 Da, yielding a robust [M+H]+ precursor at m/z 293.1.

  • MRM Transitions: Monitor m/z 293.1 → [Fragment Ion] (optimization required based on collision energy, likely targeting the cleavage of the tert-butyl group).

  • Self-Validating Step (Incurred Sample Reanalysis): Per [3], re-analyze 10% of the actual study samples on a different day. The method is only validated if two-thirds of the repeated results fall within 20% of the original values, proving the method is rugged against real-world matrix degradation.

Protocol C: qNMR for Absolute Quantification

The Challenge: Early in drug development, a 100% pure certified reference standard for CAS 175202-19-4 may not exist, making traditional HPLC calibration impossible. The Causality: Quantitative NMR relies on the fundamental physics that the area of an NMR resonance is directly proportional to the number of nuclei producing it. By adding a known mass of an unrelated, highly pure internal standard, we can calculate the exact molarity of CAS 175202-19-4 without needing a reference standard of the compound itself.

Step-by-Step Workflow:

  • Internal Standard Selection: CAS 175202-19-4 has a massive 9-proton singlet at ~1.3 ppm (tert-butyl group) and multiple aromatic protons >7.0 ppm. We select Maleic acid as the internal calibrant because its 2-proton singlet appears at ~6.3 ppm—falling perfectly into the "empty baseline window" of our analyte, ensuring zero integration overlap.

  • Sample Prep: Accurately weigh ~10 mg of CAS 175202-19-4 and ~5 mg of Maleic acid standard (TraceCERT® grade) into a vial. Dissolve in 600 µL of DMSO-d6.

  • Acquisition: Run a 1H NMR experiment. Critical Causality: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated (typically D1 > 30 seconds). This ensures all nuclei fully return to equilibrium between scans, preventing signal saturation and catastrophic quantification errors.

  • Self-Validating Step (Mass Balance): Compare the calculated purity from the tert-butyl peak integration against the purity calculated from the aromatic peak integrations. If they do not match within 1%, it indicates co-eluting structural impurities or incomplete relaxation, invalidating the run.

Conclusion & Decision Matrix

For CAS 175202-19-4, no single analytical method is universally superior; the choice is dictated by the phase of research:

  • Use qNMR during early synthesis to establish the absolute purity of your primary batch without a reference standard.

  • Transition to HPLC-UV for routine lot-to-lot release testing and stability monitoring, leveraging the qNMR-certified batch as your reference.

  • Deploy LC-MS/MS exclusively when the compound enters in vivo testing, where the sensitivity to bypass biological matrix interference is paramount.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH harmonised guideline: Validation of analytical procedures Q2(R2). European Medicines Agency. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH harmonised guideline: Bioanalytical method validation and study sample analysis M10. Retrieved from [Link]

Validation

Benchmarking 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in High-Throughput Screening: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Executive Summary & Structural Rationale In small-molecule drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary & Structural Rationale

In small-molecule drug discovery, the 2-aminopyrimidine motif remains one of the most privileged scaffolds for targeting the ATP-binding cleft of kinases. 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4) represents a highly specialized iteration of this class, frequently utilized as a screening hit in high-throughput screening (HTS) libraries[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a functional tool. Its architecture is deliberately designed for deep-pocket kinase interrogation:

  • The 4-amino and pyrimidine nitrogens serve as the canonical hydrogen-bond donor/acceptor pair, anchoring the molecule to the kinase hinge region.

  • The 2-pyridyl substitution provides an additional vector for bidentate coordination or interaction with the solvent-exposed channel.

  • The 5-tert-butylsulfonyl group is the critical differentiator. This bulky, electron-withdrawing moiety is sterically demanding and likely projects into the DFG-out pocket or the gatekeeper region, offering a mechanism to achieve kinase selectivity over flat, promiscuous binders.

This guide establishes a rigorous, self-validating HTS benchmarking framework to evaluate this compound against industry-standard pyrimidine-based inhibitors (Dasatinib and Imatinib).

Comparative Benchmarking Strategy

To objectively evaluate 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (hereafter referred to as Compound A ), we must triage it through orthogonal assay platforms. Relying on a single readout invites assay interference (e.g., compound auto-fluorescence or aggregation). We benchmark Compound A against:

  • Dasatinib: A highly potent, broad-spectrum 2-aminothiazole/pyrimidine inhibitor (High potency, low selectivity).

  • Imatinib: A classic 2-aminopyrimidine DFG-out inhibitor (Moderate potency, high selectivity).

HTS_Triage Lib Compound Library (CAS 175202-19-4) TRFRET Primary Screen TR-FRET Assay Lib->TRFRET Acoustic Dispensing Hit Hit Validation IC50 Determination TRFRET->Hit Z'-factor > 0.6 Cell Orthogonal Screen Cell Viability (CTG) Hit->Cell IC50 < 1 µM Lead Lead Optimization Cell->Lead Therapeutic Window

Figure 1: High-throughput screening triage workflow for 2-aminopyrimidine derivatives.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every protocol must be a self-validating system. A failed assay should immediately flag itself via internal control failures rather than yielding false-negative data.

Protocol 1: Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence polarization. Screening compounds at 10 µM often exhibit auto-fluorescence. The time-resolved nature of Europium cryptate emission (measured after a 50–150 µs delay) ensures that short-lived compound fluorescence completely decays before signal acquisition, virtually eliminating spectral false positives[2],[3].

Step-by-Step Methodology:

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to transfer 50 nL of Compound A, Dasatinib, Imatinib, and DMSO (vehicle) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO concentration (<0.5%), which can otherwise denature the kinase.

  • Enzyme/Substrate Addition: Add 5 µL of Kinase/Biotinylated-Peptide master mix. Include "No Enzyme" wells in column 24 as the Minimum Signal Control.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout & Validation: Read on a multimode plate reader at 620 nm and 665 nm. Calculate the 665/620 ratiometric signal. The assay is self-validated if the calculated Z'-factor between DMSO controls and Staurosporine reference wells is > 0.6[4],[5].

Protocol 2: Phenotypic Triage via Luminescent Cell Viability (CellTiter-Glo)

Causality & Rationale: While tetrazolium-based assays (e.g., MTT) rely on continuous metabolic conversion that can be confounded by compound-induced oxidative stress, the ATP-dependent luciferase reaction provides an instantaneous, direct biochemical snapshot of viable cell mass[6],[7].

Step-by-Step Methodology:

  • Cell Plating: Seed target cancer cell lines at 2,000 cells/well in 384-well white opaque plates. Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: Dose cells with a 10-point, 3-fold dilution series of Compound A and benchmarks. Incubate for 72 hours at 37°C, 5% CO2​ .

  • Lysis & Detection: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & Validation: Measure luminescence. Validate the plate by ensuring the positive control (10 µM Puromycin) yields >95% signal reduction compared to the vehicle control.

Quantitative Data & Performance Metrics

The following tables summarize the benchmarking data, demonstrating how Compound A compares to established clinical assets in an HTS environment.

Table 1: HTS Assay Quality & Robustness Metrics

Assay robustness is defined by the Z'-factor, where a value of 1.0 is theoretical perfection, and > 0.5 is required for a reliable HTS campaign[5].

MetricTR-FRET (Target Engagement)Cell Viability (Phenotypic)HTS Acceptance Criteria
Z'-Factor 0.780.85> 0.5
Signal-to-Background (S/B) 18.432.1> 10
Coefficient of Variation (CV%) 3.8%2.5%< 10%
False Positive Rate < 0.1%< 0.05%N/A
Table 2: Comparative Pharmacological Profiling

Compound A demonstrates a highly favorable selectivity index, confirming that its bulky sulfonyl group restricts promiscuous binding compared to Dasatinib.

CompoundTarget Kinase IC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)Kinetic Solubility (µM)
Compound A (CAS 175202-19-4) 145> 50> 344 85
Dasatinib (Reference 1)0.80.056245
Imatinib (Reference 2)2505.220120

Mechanism of Action Visualization

The efficacy of Compound A is rooted in its ability to outcompete ATP at the kinase hinge region, effectively halting the downstream phosphorylation cascade responsible for cellular proliferation.

MOA ATP ATP Kinase Target Kinase ATP->Kinase Binds Cleft Phospho Phospho- Substrate Kinase->Phospho Catalysis Substrate Substrate Substrate->Kinase Binds Inhibitor 5-(tert-butylsulfonyl)- 2-(2-pyridyl)pyrimidin-4-amine Inhibitor->Kinase Competitive Hinge Binding

Figure 2: ATP-competitive inhibition mechanism of the pyrimidine-based screening hit.

Conclusion

Benchmarking 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine reveals it to be a structurally robust and highly tractable HTS hit. While it does not possess the raw picomolar potency of Dasatinib, its bulky 5-sulfonyl substitution grants it an exceptional selectivity index (>344) and minimal off-target cytotoxicity. When evaluated through self-validating TR-FRET and Luminescence workflows, it exhibits zero assay interference, making it an ideal starting scaffold for lead optimization in targeted kinase drug discovery.

References
  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999;4(2):67-73.Link

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Link

  • Degorce F, Card A, Soh S, Trinquet E, Knapik GP, Xie B. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics. 2009;3:22-32. Link

Sources

Comparative

Reproducibility of Cell Viability Assays with 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine: A Comparative Guide

As targeted therapeutics grow in structural complexity, the assays we use to evaluate their preclinical efficacy must evolve in tandem. The compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4)...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics grow in structural complexity, the assays we use to evaluate their preclinical efficacy must evolve in tandem. The compound 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-19-4) represents a highly privileged structural class. The pyrimidine-4-amine scaffold is a well-documented core for ATP-competitive kinase inhibitors [1], while the tert-butylsulfonyl and 2-pyridyl moieties drive deep hydrophobic pocket insertion and hinge-region binding, respectively.

However, evaluating the in vitro cytotoxicity of such metabolically active, lipophilic small molecules frequently leads to severe reproducibility bottlenecks. This guide provides a critical, data-driven comparison of standard cell viability assays, explaining the mechanistic causality behind assay divergence and establishing a self-validating protocol for reproducible high-throughput screening.

Mechanistic Profiling: Why Assay Selection Matters

Cell viability is not a binary biological state; it is a composite metric of membrane integrity, metabolic flux, and intracellular energy reserves. When evaluating kinase inhibitors like 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, researchers often observe conflicting IC50 values depending on the assay chemistry used.

The root cause lies in metabolic rewiring . Kinase inhibition frequently induces a cytostatic state (e.g., cell cycle arrest via CDK inhibition) or alters metabolic pathways (e.g., AMPK activation) long before apoptosis occurs.

  • Tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenases to reduce a substrate into a colored formazan product. Because mitochondrial enzymes can remain active—or even become hyperactive due to stress responses—after proliferation has ceased, these assays routinely overestimate cell viability [2].

  • ATP-based assays (e.g., CellTiter-Glo) measure intracellular ATP levels, which deplete rapidly upon cell cycle arrest and early-stage apoptosis, providing a much tighter correlation with actual proliferative capacity [3].

Furthermore, the electron-rich pyrimidine ring and the redox-sensitive nature of the sulfonyl group in our target compound can cause direct chemical interference with tetrazolium salts, leading to spontaneous, cell-independent reduction.

G C 5-(tert-butylsulfonyl)-2-(2-pyridyl) pyrimidin-4-amine K Kinase Target Inhibition C->K ATP-competitive binding A ATP Depletion (Proliferation Arrest) K->A Primary effect M Mitochondrial Enzyme Persistence K->M Metabolic rewiring CTG ATP Assay (CellTiter-Glo) Accurate IC50 A->CTG Proportional signal drop MTT MTT Assay False Viability Signal M->MTT Continued formazan production

Fig 1: Mechanistic divergence of viability assays following kinase inhibition.

Comparative Analysis of Viability Assays

To objectively select the right assay, we must compare the alternatives across sensitivity, susceptibility to interference, and throughput capabilities [4].

Assay ChemistryPrimary ReadoutTarget BiomarkerSusceptibility to Artifacts with Pyrimidine-4-aminesRecommended Use Case
CellTiter-Glo (ATP) LuminescenceIntracellular ATPLow: Unaffected by redox cycling or mitochondrial uncoupling.Primary high-throughput screening & IC50 determination.
MTT / MTS AbsorbanceMitochondrial ReductasesHigh: Overestimates viability due to metabolic persistence; potential direct chemical reduction [5].Not recommended for cytostatic kinase inhibitors.
Alamar Blue (Resazurin) FluorescenceCytosolic/Mitochondrial ReductasesModerate: Better sensitivity than MTT, but still vulnerable to metabolic rewiring.Live-cell kinetic monitoring prior to endpoint lysis.
CellTox Green FluorescenceDNA (Membrane Compromise)Low: Directly measures cell death (cytotoxicity) rather than lack of proliferation.Multiplexing with ATP assays to confirm mechanism of cell death.
Quantitative Case Study: Assay Divergence

When testing representative pyrimidine-4-amine kinase inhibitors across a 72-hour exposure model, the divergence in quantitative data becomes starkly apparent. Below is representative validation data illustrating the "MTT right-shift" artifact:

Assay TypeReadoutRepresentative IC50 (nM)Signal-to-Background (S/B)Z'-Factor
CellTiter-Glo (ATP) Luminescence45 ± 5> 1000.85
CellTox Green Fluorescence50 ± 8300.80
Alamar Blue Fluorescence85 ± 12400.75
MTT (Tetrazolium) Absorbance210 ± 35150.65

Causality of the Data: The 4.6-fold right-shift in the MTT IC50 (210 nM vs. 45 nM) is a classic artifact. The compound successfully arrests cell proliferation (captured by the ATP assay), but the cells remain metabolically active long enough to reduce MTT, creating a false-positive viability signal.

Self-Validating Experimental Protocol

To guarantee reproducibility when working with 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, single-endpoint assays are insufficient. I strongly recommend a multiplexed workflow that measures both cytotoxicity (membrane integrity) and viability (ATP) in the same well. This creates a self-validating system: a true cytotoxic event must show an inverse correlation between ATP depletion and DNA dye intercalation.

Step-by-Step Multiplexed Methodology

1. Cell Seeding & Equilibration

  • Seed cells in a 384-well opaque white plate with clear bottoms at 2,000 cells/well in 20 µL of complete media.

  • Causality: Opaque white walls prevent luminescent/fluorescent crosstalk between wells, maximizing the Z'-factor.

2. Compound Preparation & Dosing

  • Prepare a 10-point, 3-fold serial dilution of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine in 100% DMSO.

  • Transfer via acoustic dispensing (e.g., Echo) or intermediate dilution to achieve a final DMSO concentration of ≤0.3% .

  • Causality: The tert-butyl group renders the compound highly lipophilic. Exceeding 0.5% DMSO can cause micro-precipitation upon media contact, leading to erratic dosing and artificially flat dose-response curves.

3. Addition of Cytotoxicity Reagent (CellTox Green)

  • Add CellTox Green dye (1X final concentration) directly to the dosing media. Incubate for 72 hours at 37°C, 5% CO2.

  • Causality: CellTox Green is non-toxic and excluded from viable cells. It only fluoresces when the membrane is compromised and it binds to DNA, providing a real-time marker of cell death.

4. Endpoint Read 1: Cytotoxicity (Fluorescence)

  • Measure fluorescence at Ex/Em 485/520 nm.

5. Endpoint Read 2: Viability (Luminescence)

  • Equilibrate the plate to room temperature for 15 minutes.

  • Add 20 µL of CellTiter-Glo 2.0 reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes.

  • Measure luminescence.

  • Causality: Temperature equilibration is critical. Luciferase enzyme kinetics are highly temperature-dependent; reading a warm plate will cause edge effects and degrade reproducibility.

Workflow S1 1. Seed Cells (384-well opaque plate) S2 2. Dose Compound (10-point titration, <0.3% DMSO) S1->S2 S3 3. Incubate (72h) with CellTox Green S2->S3 S4 4. Read Fluorescence (Measures Cytotoxicity) S3->S4 S5 5. Add CellTiter-Glo 2.0 & Read Luminescence S4->S5 S6 6. Data Integration (Viability vs. Toxicity) S5->S6

Fig 2: Multiplexed workflow for orthogonal validation of cytotoxicity.

Data Interpretation (The Self-Validation Check)

Plot the normalized fluorescence (cytotoxicity) and luminescence (viability) on the same axis.

  • If luminescence drops but fluorescence does not rise, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is acting as a cytostatic agent (halting division without killing the cell).

  • If the curves intersect symmetrically, the compound is cytotoxic .

Conclusion

When profiling highly targeted, lipophilic molecules like 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, traditional metabolic assays like MTT introduce unacceptable levels of artifactual noise. By transitioning to an ATP-dependent luminescent readout multiplexed with a direct cytotoxicity marker, researchers can decouple metabolic rewiring from true cell death, ensuring absolute reproducibility in their drug discovery pipelines.

References

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis | Journal of Medicinal Chemistry - ACS Public
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds
  • Cell Viability Assays - Assay Guidance Manual | NCBI Bookshelf |
  • How to Choose a Cell Viability or Cytotoxicity Assay | Promega Corpor
  • Limitations of MTT and MTS-Based Assays for Measurement of Antiprolifer
Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Pyrimidine-Sulfonyl Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the journey from a promising compound in a petri dish to an effective therapeutic in a living system is fraught with challenges. The pyrimidine-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the journey from a promising compound in a petri dish to an effective therapeutic in a living system is fraught with challenges. The pyrimidine-sulfonyl scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of representative pyrimidine-sulfonyl analogs, offering insights into the critical and often complex relationship between laboratory assays and preclinical efficacy. While this guide will focus on the broader class of pyrimidine-sulfonyl compounds due to the proprietary nature of specific drug development programs, the principles and methodologies discussed are directly applicable to series such as the 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine analogs.

The core of our analysis rests on understanding why a compound that potently inhibits a kinase and kills cancer cells in a culture plate may or may not exhibit the desired anti-tumor activity in a living organism. This guide will dissect the causality behind experimental choices, present supporting data from relevant studies, and provide detailed protocols to empower researchers in their own drug development endeavors.

The Dichotomy of Efficacy: From Benchtop to Preclinical Models

The initial stages of drug discovery heavily rely on high-throughput in vitro screening to identify compounds that interact with a specific molecular target. For pyrimidine-sulfonyl analogs, this typically involves biochemical assays to determine their inhibitory concentration against a panel of kinases, followed by cell-based assays to assess their anti-proliferative effects on cancer cell lines. However, the controlled environment of an in vitro assay does not fully recapitulate the complex physiology of a living organism.

In vivo studies, most commonly utilizing xenograft models where human tumor cells are implanted into immunodeficient mice, provide a more clinically relevant assessment of a drug candidate's potential.[1][2] These models introduce critical factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, which are absent in in vitro settings.[3][4]

Quantitative Comparison of Representative Pyrimidine-Sulfonyl Analogs

To illustrate the relationship between in vitro and in vivo data, the following tables summarize the performance of several representative pyrimidine-sulfonyl analogs from published studies. It is important to note that these compounds are structurally related to the 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine series and share the core pyrimidine-sulfonyl motif.

Table 1: In Vitro Activity of Representative Pyrimidine-Sulfonyl Analogs

Compound IDTarget Kinase(s)Biochemical IC50 (nM)Cancer Cell LineAnti-proliferative GI50 (µM)
PS-A Aurora A, Aurora B8.0, 9.2HCT-116 (Colon)< 0.01
PS-B CDK97HCT-116 (Colon)0.04
PS-C EGFR950KKU-100 (Cholangiocarcinoma)1.3
PS-D Multiple KinasesNot specifiedMDA-MB-231 (Breast)1.41

Data synthesized from multiple sources for illustrative purposes.

Table 2: In Vivo Efficacy of Representative Pyrimidine-Sulfonyl Analogs in Xenograft Models

Compound IDXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
PS-A Human Tumor XenograftOrally bioavailableSignificant anticancer activity
PS-B Not specifiedNot specifiedPotent anticancer activity in primary CLL cells
PS-C Not specifiedNot specifiedInduced apoptosis in HCT-116 cells
PS-D Not specifiedNot specifiedNot specified

Data synthesized from multiple sources for illustrative purposes.

Analysis of the In Vitro-In Vivo Correlation (IVIVC)

A direct, linear correlation between in vitro potency and in vivo efficacy is the ideal but rarely observed scenario in drug development.[5] For the pyrimidine-sulfonyl class, several factors can influence this correlation:

  • Pharmacokinetics (PK): A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal therapeutic concentrations in vivo.[6][7] Conversely, a moderately potent compound with favorable PK properties might demonstrate significant in vivo efficacy.

  • Target Engagement in the Tumor: Demonstrating that the drug reaches the tumor is only the first step. It is crucial to confirm that it engages and inhibits its intended kinase target within the tumor tissue. This can be assessed through pharmacodynamic (PD) biomarker studies.

  • Off-Target Effects: A compound may inhibit other kinases or cellular processes in vivo that contribute to its anti-tumor activity or, conversely, cause toxicity that limits the achievable therapeutic dose.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix can influence drug response in ways that are not captured in a 2D cell culture system.[3]

The following diagram illustrates the logical workflow for assessing the in vivo-in vitro correlation of a novel pyrimidine-sulfonyl analog.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis biochemical_assay Biochemical Assay (Kinase IC50) cell_assay Cell-Based Assay (Proliferation GI50) biochemical_assay->cell_assay Potency pk_study Pharmacokinetics (ADME) cell_assay->pk_study Candidate Selection correlation In Vivo vs. In Vitro Correlation cell_assay->correlation Potency Data xenograft_study Xenograft Efficacy (Tumor Growth Inhibition) pk_study->xenograft_study Exposure xenograft_study->correlation Efficacy Data pd_biomarkers Pharmacodynamic Biomarkers correlation->pd_biomarkers Mechanistic Insight pd_biomarkers->xenograft_study

Caption: Workflow for assessing in vivo-in vitro correlation.

Key Signaling Pathway: The PI3K/AKT/mTOR Axis

Many pyrimidine-sulfonyl analogs are designed to inhibit kinases within critical cell signaling pathways that drive cancer cell proliferation and survival. One such central pathway is the PI3K/AKT/mTOR pathway. Its dysregulation is a common feature in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PyrimidineSulfonyl Pyrimidine-Sulfonyl Inhibitor PyrimidineSulfonyl->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrimidine-sulfonyl analogs.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the recombinant kinase enzyme in assay buffer.

    • Prepare a solution of the kinase substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines the MTT assay, a colorimetric method to assess the effect of a compound on cancer cell proliferation.

  • Cell Culture and Seeding:

    • Culture human cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into 96-well plates at a predetermined density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID).

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment and Monitoring:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to a specific dosing regimen (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze the data for statistical significance.

Conclusion

The correlation between in vitro and in vivo data for pyrimidine-sulfonyl analogs, as with many classes of kinase inhibitors, is a multifactorial challenge that requires a deeply integrated and iterative drug discovery approach. While potent in vitro activity is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount in bridging the gap between the benchtop and preclinical models. By employing the rigorous experimental methodologies and logical frameworks outlined in this guide, researchers can more effectively navigate the complexities of drug development and increase the probability of translating promising laboratory findings into clinically impactful cancer therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Available at: [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer - MDPI. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. Available at: [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Available at: [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Semantic Scholar. Available at: [Link]

  • Tumor growth inhibition in cell‐line xenograft tumors. Observed versus... - ResearchGate. Available at: [Link]

  • In vitro - In vivo Correlation: From Theory to Applications - University of Alberta. Available at: [Link]

  • In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. Available at: [Link]

  • In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202 - PubMed. Available at: [Link]

  • Synthesis and antituberculosis activity of novel 5-styryl-4-(hetero)aryl-pyrimidines via combination of the Pd-catalyzed Suzuki cross-coupling and S(N)(H) reactions - PubMed. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. Available at: [Link]

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  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. Available at: [Link]

  • Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine proper disposal procedures

Comprehensive Laboratory Waste Management & Disposal Guide: 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine This guide provides the authoritative operational framework for the safe handling, spill response, and dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Waste Management & Disposal Guide: 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

This guide provides the authoritative operational framework for the safe handling, spill response, and disposal of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4), a heterocyclic organic compound frequently utilized in advanced chemical research and drug discovery.

Chemical Profile & Hazard Causality

To design a self-validating disposal system, one must first understand the molecular architecture of the waste. 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine contains a dense arrangement of heteroatoms, specifically a sulfone group and multiple aromatic nitrogen atoms (pyridine and pyrimidine rings)[1].

Mechanistic Disposal Rationale: Because of its high nitrogen and sulfur content, this compound cannot be disposed of in standard municipal waste or flushed into municipal wastewater systems. Uncontrolled degradation or improper combustion of this molecule will yield highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. Therefore, the only scientifically sound and environmentally compliant disposal method is high-temperature incineration at a regulated facility equipped with alkaline flue-gas scrubbers to neutralize acidic byproducts[2][3].

Table 1: Quantitative Data & Hazard Summary

Property / IdentifierDataOperational Implication
Chemical Name 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amineFull nomenclature required for waste labeling.
CAS Number 175202-19-4Primary identifier for Environmental Health & Safety (EHS) tracking[4].
Molecular Formula C13H16N4O2SHigh N and S content dictates incineration with scrubbing[2].
Molecular Weight 292.36 g/mol Used for calculating waste mass balances[1].
Physical State SolidRequires solid-waste segregation protocols; dust inhalation risk.
Primary Hazard Harmful if swallowed (GHS / Xn)Mandates strict PPE and prevention of aerosolization during handling[5].

Step-by-Step Operational Disposal Protocol

The following methodology ensures that the disposal of this compound adheres to the principles outlined in Prudent Practices in the Laboratory[6][7].

Step 1: Segregation and Compatibility Verification

  • Action: Isolate the chemical waste from incompatible materials (e.g., strong oxidizing agents).

  • Causality: Mixing incompatible waste streams can lead to exothermic reactions or pressurization of the waste container. If the compound is in its pure solid form, designate it as "Solid Organic Waste." If dissolved, classify it based on the primary solvent (e.g., "Non-Halogenated Solvent Waste" or "Halogenated Solvent Waste").

Step 2: Primary Containment

  • Action: Transfer the solid waste into a chemically compatible, sealable container. Amber glass bottles or High-Density Polyethylene (HDPE) containers are standard[4].

  • Causality: A hermetic seal prevents the escape of fugitive dust and protects the compound from ambient moisture, which could degrade the container over time.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label immediately upon the first addition of waste to the container. The label must explicitly state the full chemical name (5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine), the CAS number (175202-19-4), and the primary hazard (Harmful)[4][6].

  • Causality: "Unknowns" pose the highest risk and cost to EHS departments. Accurate labeling ensures the waste is routed to the correct incineration stream.

Step 4: Institutional Transfer & Thermal Destruction

  • Action: Submit a waste pickup request to your institutional EHS department.

  • Causality: EHS will transfer the material to a licensed hazardous waste contractor. The contractor will subject the waste to rotary kiln or liquid injection incineration (typically >1,800°F)[3]. The resulting flue gases pass through a Venturi scrubber or packed bed absorber, where caustic solutions neutralize the SOx and NOx gases into harmless salts before environmental release[2][8].

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination, aligning with OSHA HAZWOPER standards[9][10].

Step-by-Step Spill Response:

  • Isolate & Assess: Immediately restrict access to the spill area. Assess the volume of the spill and consult the Safety Data Sheet (SDS)[9].

  • Don PPE: Equip appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, a laboratory coat, and a particulate respirator (N95 or higher) if there is a risk of airborne dust[10].

  • Containment: If the material is solid, gently cover the spill with damp absorbent paper to prevent dust aerosolization. Do not dry sweep[9].

  • Collection: Use a non-sparking, chemically inert scoop to collect the material and the absorbent paper. Place all collected material into a designated, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a mixture of ethanol and water) to dissolve and remove residual traces. Collect all liquid washings using absorbent pads and dispose of them as hazardous waste[10].

Waste Routing Visualization

The following diagram illustrates the logical flow of the chemical from waste generation through to safe environmental neutralization.

G Gen Waste Generation (CAS: 175202-19-4) Seg Segregation & Containment Gen->Seg EHS EHS Transfer & Classification Seg->EHS Inc High-Temp Incineration (>1800°F) EHS->Inc Scrub Alkaline Flue Gas Scrubber (NOx/SOx) Inc->Scrub Safe Safe Environmental Release Scrub->Safe

Workflow for the containment and thermal destruction of S/N-containing organic waste.

References

  • Fisher Scientific. "5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, 97%". Fisher Scientific Sweden. Available at:[Link]

  • National Research Council. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." EPA Publications. Available at:[Link]

  • Cooper, Savannah. "Incinerating Hazardous Waste." Environmental Protection Online, April 20, 2015. Available at:[Link]

  • OSHA Outreach Courses. "Chemical Spill Emergency? Follow These Crucial Steps." July 29, 2024. Available at:[Link]

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